molecular formula C6H3ClN2O4 B187666 3-Chloro-5-nitropicolinic acid CAS No. 141238-23-5

3-Chloro-5-nitropicolinic acid

Cat. No.: B187666
CAS No.: 141238-23-5
M. Wt: 202.55 g/mol
InChI Key: BNPDDLSKUUEFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-nitropicolinic acid (CAS 141238-23-5) is a high-purity chemical building block for research and development, supplied with a typical purity of 98% . This compound features a picolinic acid scaffold substituted with both chloro and nitro groups, yielding a molecular formula of C6H3ClN2O4 and a molecular weight of 202.55 g/mol . As a nitropyridine derivative, it serves as a versatile precursor in synthetic organic and medicinal chemistry, particularly for the construction of nitrogen-containing heterocycles often found in bioactive molecules . The presence of multiple functional groups allows for selective reactions, making it a valuable intermediate in the exploration of new pharmacologically active compounds. Nitropyridines, as a class, are recognized for their application in developing inhibitors for various enzymes and kinases, which are relevant in several disease pathways . Safety Information: This compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should review the Safety Data Sheet (SDS) prior to use. Handling & Storage: For optimal stability, store under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-4-1-3(9(12)13)2-8-5(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPDDLSKUUEFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597366
Record name 3-Chloro-5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141238-23-5
Record name 3-Chloro-5-nitro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141238-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-nitropicolinic Acid: Current Knowledge and Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-nitropicolinic acid, a substituted picolinic acid derivative, is a chemical compound of interest in various research and development sectors. This technical guide provides a comprehensive overview of its known properties, drawing from available chemical databases and supplier information. However, it is important to note that detailed experimental data regarding its physicochemical properties, comprehensive experimental protocols for its synthesis and analysis, and particularly its biological activities and potential mechanisms of action are not extensively documented in publicly accessible scientific literature. This guide summarizes the currently available information and highlights areas where further research is needed.

Chemical and Physical Properties

Currently, most of the available physicochemical data for this compound are computed rather than experimentally determined. These calculated values provide estimations of the compound's properties and are useful for initial assessments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H3ClN2O4Appchem[1], PubChem[2], Lead Sciences[3]
Molecular Weight 202.55 g/mol Appchem[1], PubChem[2], Lead Sciences[3]
CAS Number 141238-23-5Appchem[1], PubChem[2], Lead Sciences[3]
IUPAC Name 3-chloro-5-nitropyridine-2-carboxylic acidPubChem[2]
XLogP3 (Computed) 1.2PubChem[2]
Topological Polar Surface Area (Computed) 96 ŲPubChem[2]
Hydrogen Bond Donor Count (Computed) 1PubChem[2]
Hydrogen Bond Acceptor Count (Computed) 5PubChem[2]
Rotatable Bond Count (Computed) 1PubChem[2]

Synthesis and Spectroscopic Information

Detailed experimental protocols for the synthesis and purification of this compound are not described in the available scientific journals or patents. Chemical suppliers list the compound as commercially available, indicating that synthetic routes have been developed.

While specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not published in detail, some suppliers offer to provide this information upon request.

Biological Properties and Mechanism of Action

A thorough search of scientific literature and biological activity databases did not yield any specific information regarding the biological properties, mechanism of action, or potential signaling pathway involvement of this compound. There are no published studies detailing its efficacy, toxicity (e.g., LD50), or inhibitory concentrations (e.g., IC50) in any biological system.

Experimental Protocols

Due to the lack of published research on this specific compound, detailed experimental protocols for its synthesis, purification, or use in biological assays are not available.

Mandatory Visualizations

The user request for diagrams of signaling pathways, experimental workflows, or logical relationships cannot be fulfilled as no relevant information on the biological activity or experimental procedures for this compound has been found. The creation of such diagrams would be speculative and not based on scientific evidence.

Conclusion and Future Directions

This compound is a known chemical entity with basic identifying information and computed physicochemical properties available. However, there is a significant gap in the scientific literature regarding its experimental characterization and biological activity. To fully understand the potential of this compound, further research is required to:

  • Experimentally determine its key physicochemical properties.

  • Develop and publish detailed and optimized protocols for its synthesis and purification.

  • Conduct comprehensive spectroscopic analysis to confirm its structure and purity.

  • Perform a wide range of biological screenings to identify any potential therapeutic or other useful activities.

  • Investigate the mechanism of action for any identified biological effects.

This technical guide serves as a summary of the currently accessible information on this compound and underscores the need for foundational research to elucidate its properties and potential applications.

References

The Ascendant Therapeutic Potential of 3-Chloro-5-nitropicolinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Chloro-5-nitropicolinic acid represent a burgeoning class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of their synthesis, biological evaluation, and mechanisms of action. Notably, these derivatives have demonstrated significant promise as herbicidal, antimicrobial, and anticancer agents. This document consolidates quantitative biological data, details experimental methodologies for their synthesis and evaluation, and visualizes key processes and pathways to facilitate further research and development in this critical area of medicinal and agricultural chemistry.

Introduction

Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, and its analogues have long been recognized for their wide-ranging biological activities.[1] The strategic substitution on the pyridine ring can profoundly influence the compound's physicochemical properties and biological targets.[2] The introduction of a chloro group at the 3-position and a nitro group at the 5-position of the picolinic acid scaffold creates the core structure of this compound, a key intermediate for generating a library of bioactive molecules.[3][4][5][6][7] These derivatives have garnered significant attention for their potential applications in agriculture as herbicides and in medicine as therapeutic agents.[8][9] This guide serves as a comprehensive resource for researchers engaged in the exploration and development of this compound derivatives.

Synthesis of this compound Derivatives

The primary route for generating a diverse library of this compound derivatives involves the modification of the carboxylic acid moiety, typically through the formation of amides and esters.

General Synthesis of 3-Chloro-5-nitropicolinoyl Chloride

The initial step in the synthesis of amide and ester derivatives is the activation of the carboxylic acid of this compound, commonly by converting it to the more reactive acyl chloride.

  • Experimental Protocol:

    • To a stirred solution of this compound (1 equivalent) in an anhydrous inert solvent (e.g., dichloromethane or toluene), a catalytic amount of N,N-dimethylformamide (DMF) is added.

    • An excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at room temperature.[10]

    • The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases, indicating the completion of the reaction.

    • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 3-Chloro-5-nitropicolinoyl chloride, which is often used in the subsequent step without further purification.[11][12]

Synthesis of Amide Derivatives

The reaction of 3-Chloro-5-nitropicolinoyl chloride with a variety of primary or secondary amines yields the corresponding amide derivatives.

  • Experimental Protocol:

    • The desired amine (1-1.2 equivalents) and a non-nucleophilic base, such as triethylamine or pyridine (1.5-2 equivalents), are dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane).

    • The solution is cooled in an ice bath, and a solution of 3-Chloro-5-nitropicolinoyl chloride in the same solvent is added dropwise with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

    • The reaction is monitored by thin-layer chromatography (TLC) for completion.

    • Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to afford the pure amide derivative.[13]

Synthesis of Ester Derivatives

Esterification is achieved by reacting the acyl chloride with an appropriate alcohol or phenol.

  • Experimental Protocol:

    • The desired alcohol or phenol (1 equivalent) and a base like triethylamine (1.5 equivalents) are dissolved in an anhydrous solvent such as THF.[10]

    • A solution of 3-Chloro-5-nitropicolinoyl chloride in THF is added dropwise to the alcohol solution at 0 °C.

    • The mixture is stirred at room temperature for 12 hours or until the reaction is complete as monitored by TLC.[10]

    • The reaction mixture is filtered, and the filtrate is concentrated in vacuo.[10]

    • The residue is purified by column chromatography on silica gel to yield the final ester product.[10]

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_derivatization Derivatization cluster_products Products 3_Chloro_5_nitropicolinic_acid This compound Acyl_Chloride_Formation Acyl Chloride Formation (SOCl2 or Oxalyl Chloride) 3_Chloro_5_nitropicolinic_acid->Acyl_Chloride_Formation Step 1 Amide_Synthesis Amide Synthesis (Amine, Base) Acyl_Chloride_Formation->Amide_Synthesis Step 2a Ester_Synthesis Ester Synthesis (Alcohol/Phenol, Base) Acyl_Chloride_Formation->Ester_Synthesis Step 2b Amide_Derivatives Amide Derivatives Amide_Synthesis->Amide_Derivatives Ester_Derivatives Ester Derivatives Ester_Synthesis->Ester_Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Data

Derivatives of this compound have been investigated for a variety of biological activities, with the most prominent being herbicidal, anticancer, and antimicrobial activities.

Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[8][14] They mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.[15]

  • Quantitative Data:

Compound ClassTarget SpeciesIC50 / InhibitionReference
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acidsArabidopsis thaliana root growthIC50 of V-7 was 45x lower than halauxifen-methyl[14]
6-Indazolyl-2-picolinic acidsBrassica napus, Abutilon theophrastiCompound 5a showed greater root inhibition than picloram at 10 µM[15]
4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsArabidopsis thaliana root growthCompound S202 at 0.5 µmol/L showed 78.4% inhibition[4]
3-Chloro-6-pyrazolyl picolinate derivativesBroadleaf weedsCompound c5 showed better post-emergence activity than clopyralid[16]
Anticancer Activity

The cytotoxic potential of these derivatives against various cancer cell lines is an area of active investigation. The mechanism often involves the induction of apoptosis.

  • Quantitative Data:

Compound ClassCell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine derivativesMelanoma (C32)24.4[17]
Thiazolo[4,5-d]pyrimidine derivativesMelanoma (A375)25.4[17]
Thiazolo[4,5-d]pyrimidine derivativesNormal (HaCaT)33.5[17]
Novel thiosemicarbazone derivative (C4)Colon cancer (HT-29)6.7[2]
Novel thiosemicarbazone derivative (C4)Colon cancer (SW620)8.3[2]
Antimicrobial Activity

The antimicrobial properties of picolinic acid derivatives have been documented against a range of bacteria and fungi. The nitro group in the structure can contribute to antimicrobial effects through the generation of toxic reduced species.[18]

  • Quantitative Data:

Compound ClassTarget OrganismMIC (mg/mL)Reference
Picolinic acidProteus vulgaris, Micrococcus luteus0.5[19]
Picolinic acidEnterobacter cloacae1.0[19]
Picolinic acidProteus mirabilis1.5[19]
Nitroxoline and its Mannich basesVarious bacteria and fungiLog P of ~2 showed optimal activity[20]

Experimental Protocols for Biological Evaluation

Standardized protocols are crucial for the reproducible evaluation of the biological activity of newly synthesized compounds.

Herbicidal Activity: Root Growth Inhibition Assay

This assay is used to determine the effect of the compounds on the root growth of a model plant, typically Arabidopsis thaliana.[21]

  • Experimental Protocol:

    • Prepare a series of concentrations of the test compounds in a suitable solvent (e.g., DMSO).

    • Add the compound solutions to a sterile 1/2x Murashige and Skoog (MS) medium containing agar and sucrose.[16]

    • Surface-sterilize Arabidopsis thaliana seeds and place them on the prepared agar plates.[16]

    • Incubate the plates vertically in the dark at 4°C for a few days for stratification, followed by incubation under controlled light and temperature conditions.

    • After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

    • Calculate the percentage of root growth inhibition compared to a vehicle-treated control.

    • Determine the IC50 value, the concentration that causes 50% inhibition of root growth.

Herbicidal_Assay_Workflow Start Start Prepare_Compounds Prepare Compound Dilutions Start->Prepare_Compounds Prepare_Plates Prepare MS Agar Plates with Compounds Prepare_Compounds->Prepare_Plates Plate_Seeds Plate Seeds on Agar Prepare_Plates->Plate_Seeds Sterilize_Seeds Surface-Sterilize Seeds Sterilize_Seeds->Plate_Seeds Incubate Incubate Plates Plate_Seeds->Incubate Measure_Roots Measure Root Length Incubate->Measure_Roots Analyze_Data Calculate Inhibition and IC50 Measure_Roots->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the root growth inhibition assay.
Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[22]

  • Experimental Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

    • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[15]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]

    • Remove the medium and dissolve the formazan crystals in a solubilization solution, such as DMSO.[8]

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound Dilutions Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate Viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a common technique for determining MIC.

  • Experimental Protocol:

    • Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[1]

    • Prepare a standardized inoculum of the target microorganism (bacteria or fungi).

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no growth is observed.[13]

    • A colorimetric indicator such as resazurin can be added to aid in the determination of microbial growth.[13]

Signaling Pathways

Understanding the molecular pathways through which these derivatives exert their biological effects is crucial for rational drug design and optimization.

Auxin Signaling Pathway (Herbicidal Activity)

Synthetic auxin herbicides, including picolinic acid derivatives, hijack the plant's natural auxin signaling pathway.

  • Mechanism:

    • The synthetic auxin enters the plant cell and binds to the auxin receptor, which is typically an F-box protein such as TIR1/AFB.[23]

    • This binding promotes the interaction between the receptor and an Aux/IAA transcriptional repressor protein.

    • The formation of this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.

    • The degradation of the repressor derepresses the activity of Auxin Response Factors (ARFs), which are transcription factors.

    • ARFs then activate the expression of auxin-responsive genes, leading to a cascade of physiological responses, including uncontrolled cell division and growth, ultimately resulting in plant death.

Auxin_Signaling_Pathway Synthetic_Auxin Synthetic Auxin (Picolinic Acid Derivative) TIR1_AFB TIR1/AFB Receptor Synthetic_Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Target for ARF ARF Transcription Factor Aux_IAA->ARF Inhibits SCF_Complex->Ubiquitination Mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Proteasome->Aux_IAA Degrades Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth

Caption: Simplified auxin signaling pathway initiated by a synthetic auxin herbicide.

Conclusion

Derivatives of this compound are versatile scaffolds that exhibit a broad spectrum of potent biological activities. Their efficacy as herbicides is well-documented, and emerging research highlights their significant potential as anticancer and antimicrobial agents. This technical guide provides a foundational resource for researchers, offering detailed synthetic and biological evaluation protocols, a compilation of quantitative data, and insights into their mechanisms of action. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to fully realize the therapeutic and agricultural potential of this promising class of molecules.

References

Literature review on the synthesis of picolinic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Picolinic Acids for Researchers, Scientists, and Drug Development Professionals.

Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic compound with significant applications in medicinal chemistry, coordination chemistry, and materials science.[1][2] Its derivatives are integral to the development of various therapeutic agents, including those with hypoglycemic and antiparasitic properties.[3] This technical guide provides a comprehensive review of the primary synthetic methodologies for picolinic acid and its derivatives, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating reaction pathways and workflows with diagrams.

Oxidation of 2-Substituted Pyridines

The oxidation of pyridines substituted at the 2-position, particularly with alkyl groups, is a classical and widely employed method for synthesizing picolinic acid.

Oxidation of 2-Methylpyridine (α-Picoline)

The oxidation of 2-methylpyridine is a common laboratory and industrial-scale method. Various oxidizing agents have been utilized, each with its own advantages and disadvantages.

Table 1: Comparison of Oxidizing Agents for 2-Methylpyridine

Oxidizing AgentTypical YieldKey ConsiderationsReference
Potassium Permanganate (KMnO₄)< 70%Common laboratory method, but can have moderate yields and produces MnO₂ waste.[4][5][4][5]
Nitric Acid-An alternative oxidation method.[6][6]
Sulfuric Acid-Can produce large amounts of acid waste.[4][4]
Electrochemical Oxidation30%Can also produce 2-acetylpyridine as a byproduct. Yield of picolinic acid can be increased with longer reaction times.[7][7]
Catalytic Oxidation (V₂O₅/TiO₂ on SiC)-High selectivity for the corresponding nicotinic acid from 3-picoline is reported, suggesting potential for 2-picoline.[8][8]

Experimental Protocol: Oxidation of α-Picoline with Potassium Permanganate [5]

  • Reaction Setup: In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, add 2500 mL of water and 50 g (0.54 mole) of α-picoline.

  • First Addition of Oxidant: Add 90 g (0.57 mole) of potassium permanganate to the solution. Heat the mixture on a steam bath until the purple color has nearly disappeared (approximately 1 hour).

  • Second Addition of Oxidant: Introduce a second 90 g portion of potassium permanganate, followed by 500 mL of water. Continue heating until the purple color is gone (2–2.5 hours).

  • Work-up: Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash them with 1 L of hot water.

  • Isolation: Concentrate the filtrate under reduced pressure to 150–200 mL. Filter if necessary, and acidify to Congo red with concentrated hydrochloric acid (65–70 mL).

  • Purification: Evaporate the acidic solution to dryness under reduced pressure. Reflux the solid residue with 250 mL of 95% ethanol for one hour and filter. Repeat the extraction with 150 mL of 95% ethanol. Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to separate. Chill the solution to approximately 10°C and continue passing hydrogen chloride until the solution is saturated. Filter and air-dry the crystals. The reported yield is 43–44 g (50–51%).

Oxidation_of_Picoline Picoline 2-Methylpyridine PicolinicAcid Picolinic Acid Picoline->PicolinicAcid Oxidation KMnO4 KMnO₄

Caption: Oxidation of 2-Methylpyridine to Picolinic Acid.

Hydrolysis of 2-Cyanopyridine

The hydrolysis of 2-cyanopyridine under alkaline conditions offers a high-yield and straightforward route to picolinic acid.[4] This method is particularly advantageous due to its operational simplicity.

Table 2: Quantitative Data for the Hydrolysis of 2-Cyanopyridine

ParameterValueReference
Reactant Ratio (2-cyanopyridine:deionized water)1:2 (by weight)[4][9]
Molar Ratio (2-cyanopyridine:NaOH)1:1.0-1.3[4]
Reaction Temperature50-70°C, then reflux[4][9]
Reaction Time4-12 hours[4]
Yield89.6%[9]

Experimental Protocol: Hydrolysis of 2-Cyanopyridine [9]

  • Initial Setup: In a 500 mL three-necked flask, combine 100 g of 2-cyanopyridine and 200 g of deionized water.

  • Reaction: Begin stirring and heat the mixture to 50°C. Add 128.2 g of 30% sodium hydroxide solution. Continue to heat the mixture to reflux and maintain for 4 hours.

  • Distillation and Neutralization: Distill off approximately 50 g of water. Cool the reaction solution to 20°C and adjust the pH to 2.5 with 30% hydrochloric acid.

  • Evaporation and Extraction: Evaporate the solution to dryness using steam. Add 300 g of anhydrous ethanol to the residue while maintaining the temperature at 55°C.

  • Crystallization and Isolation: Cool the solution to induce crystallization. Filter the precipitated solid and dry to obtain picolinic acid.

Hydrolysis_of_Cyanopyridine Cyanopyridine 2-Cyanopyridine PicolinicAcid Picolinic Acid Cyanopyridine->PicolinicAcid Hydrolysis Step1 1. NaOH, H₂O, Reflux Step2 2. HCl

Caption: Hydrolysis of 2-Cyanopyridine to Picolinic Acid.

Synthesis via Grignard Reagents

The use of Grignard reagents provides a versatile method for the synthesis of picolinic acid derivatives, particularly when starting from halogenated pyridines. This approach involves the formation of a pyridyl Grignard reagent followed by carboxylation with carbon dioxide.

Experimental Protocol: Synthesis of 4-Methylpicolinic Acid via Grignard Reaction [3]

  • Grignard Reagent Formation (Preparation): Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is rigorously dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation (Initiation): Add magnesium turnings (1.2 equiv.) and a single crystal of iodine to the flask. Gently heat under the inert atmosphere to sublime the iodine, which activates the magnesium surface. After cooling, add anhydrous diethyl ether or THF to cover the magnesium. Prepare a solution of 2-bromo-4-methylpyridine (1.0 equiv.) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Grignard Reagent Formation (Reaction): Add a small portion of the 2-bromo-4-methylpyridine solution to the magnesium suspension to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours.

  • Carboxylation: Cool the Grignard reagent to -78°C in a dry ice/acetone bath. While maintaining vigorous stirring, add an excess of crushed dry ice (solid carbon dioxide) in portions. Allow the reaction mixture to warm to room temperature overnight.

  • Work-up and Isolation: Quench the reaction with a saturated aqueous ammonium chloride solution. Acidify the aqueous layer with 6 M HCl to a pH of 3-4. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and extract the product into the aqueous phase by washing with a saturated aqueous sodium bicarbonate solution.

  • Purification: Separate the aqueous bicarbonate layer and re-acidify with 6 M HCl to precipitate the 4-methylpicolinic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.

Grignard_Synthesis BromoPyridine 2-Bromo-4-methylpyridine Grignard Pyridyl Grignard Reagent BromoPyridine->Grignard Step1 1. Mg, THF MethylPicolinicAcid 4-Methylpicolinic Acid Grignard->MethylPicolinicAcid Step2 2. CO₂, then H₃O⁺

Caption: Grignard Synthesis of 4-Methylpicolinic Acid.

Directed Lithiation

Directed ortho-metalation using strong lithium bases is a powerful tool for the functionalization of the pyridine ring. This method allows for the synthesis of substituted picolinic acids that may be difficult to access through other routes.

General Procedure: Synthesis of Halogenated Picolinic Acids via Lithiation

  • Salt Formation: Picolinic acid is first converted to its lithium salt in situ by treatment with one equivalent of butyllithium (BuLi) at -75°C.

  • Lithiation: The lithiation is then effected using 3 equivalents of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in tetrahydrofuran (THF) at 0°C.

  • Electrophilic Quench: The resulting lithiated species is then treated with an electrophile, such as a solution of iodine or hexachloroethane in THF at 0°C, to yield the corresponding halogenated picolinic acid.

Multicomponent Reactions

Modern synthetic strategies, such as multicomponent reactions, offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single step.

General Procedure: Synthesis of Picolinate Derivatives via a Multicomponent Reaction [10]

  • Reaction Setup: In a 25 mL round-bottomed flask, a mixture of 2-oxopropanoic acid or ethyl 2-oxopropanoate (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (1.5 mmol), malononitrile (1.1 mmol), and the heterogeneous catalyst UiO-66(Zr)-N(CH₂PO₃H₂)₂ (5 mg) in ethanol (5 mL) is stirred at ambient temperature.

  • Monitoring and Work-up: The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed from the reaction mixture.

Biosynthesis and Biocatalytic Approaches

Picolinic acid is an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway.[6][11] This natural synthetic route has inspired the development of biocatalytic methods for the production of picolinic acid derivatives.

Biosynthetic Pathway Overview

The biosynthesis of picolinic acid involves the enzymatic conversion of a tryptophan-derived intermediate, 2-amino-3-carboxymuconic semialdehyde.[11] The enzyme amino-ß-carboxymuconate-semialdehyde-decarboxylase (ACMSD) is rate-limiting in this pathway.[11]

Biosynthesis_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Hydroxyanthranilic_acid 3-Hydroxyanthranilic Acid Kynurenine->Hydroxyanthranilic_acid Intermediate 2-Amino-3-carboxymuconic semialdehyde Hydroxyanthranilic_acid->Intermediate 3HAO Picolinic_acid Picolinic Acid Intermediate->Picolinic_acid ACMSD (rate-limiting), then non-enzymatic conversion

Caption: Biosynthesis of Picolinic Acid from Tryptophan.

Biotechnological approaches, such as the use of recombinant Escherichia coli, are being explored for the production of picolinic acid compounds from various aromatic precursors.[12] These methods leverage enzymes like aromatic ring dioxygenases and dehydrogenases to achieve the desired transformations.[12]

Conclusion

The synthesis of picolinic acid and its derivatives can be achieved through a variety of methods, ranging from classical oxidation reactions to modern catalytic and biocatalytic approaches. The choice of synthetic route depends on factors such as the desired substitution pattern, scale of the reaction, and available starting materials. For unsubstituted picolinic acid, the hydrolysis of 2-cyanopyridine offers a high-yield and operationally simple method. For substituted derivatives, Grignard reactions and directed lithiation provide powerful tools for functionalization. The development of multicomponent reactions and biocatalytic methods represents the ongoing effort to create more efficient, sustainable, and environmentally friendly synthetic pathways. This guide provides a solid foundation for researchers and drug development professionals to select and implement the most suitable method for their specific needs.

References

Scientific Overview of 3-Chloro-5-nitropicolinic Acid (CAS Number: 141238-23-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-nitropicolinic acid, identified by CAS number 141238-23-5, is a halogenated and nitro-substituted pyridine carboxylic acid. Primarily utilized as a versatile chemical intermediate, this compound serves as a crucial building block in the synthesis of a variety of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. Its reactivity, stemming from the presence of a carboxylic acid group, a chloro substituent, and a nitro group on the pyridine ring, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with insights into its role as a precursor for compounds with potential biological activity, including derivatives with antimicrobial properties and its prospective application in the development of Proteolysis Targeting Chimeras (PROTACs) as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Chemical and Physical Properties

This compound is a solid at room temperature, with its key physicochemical properties summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 141238-23-5[1]
Molecular Formula C₆H₃ClN₂O₄[1][2][3]
Molecular Weight 202.55 g/mol [1]
IUPAC Name 3-chloro-5-nitropyridine-2-carboxylic acid[1]
Appearance White to off-white powder[4]
Purity Typically ≥95%[4]
Storage Sealed in a dry environment at room temperature[2][4]

Synthesis and Reactivity

As a chemical intermediate, this compound is valued for its reactive sites that permit a range of chemical transformations. The carboxylic acid group can undergo esterification and amidation reactions. The chloro substituent can be displaced through nucleophilic aromatic substitution, and the nitro group can be reduced to an amine, which can then be further functionalized.

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general understanding of its synthesis can be inferred from standard organic chemistry principles involving the multi-step functionalization of a pyridine core.

The reactivity of the chloro and nitro groups on the pyridine ring is of particular interest in the synthesis of novel compounds. For instance, the reaction of similar 2-chloropyridine derivatives with amines is a common strategy to introduce diverse functional groups.

Biological and Pharmacological Significance

Currently, there is limited publicly available information on the direct biological activity of this compound itself. Its primary significance lies in its role as a scaffold for the synthesis of biologically active molecules.

Antimicrobial Potential of Derivatives

Research into structurally related compounds suggests that derivatives of this compound could exhibit antimicrobial properties. For example, studies on other chloro- and nitro-substituted aromatic compounds have demonstrated antibacterial and antifungal activity. The general synthetic strategy involves reacting the parent compound with various amines or other nucleophiles to generate a library of derivatives that can then be screened for biological activity.

A study on novel 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives, synthesized from the related starting material 2-chloro-5-nitropyridine, showed that some of the resulting compounds possessed a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis.[5] One of the most potent compounds, 12e, exhibited a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against B. subtilis.[5]

Application in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited E3 ligase in PROTAC design.

While direct experimental data for this compound as a VHL ligand precursor is not extensively published, its structural motifs are present in known VHL ligands. The development of small molecule VHL ligands has been a significant advancement in the field of targeted protein degradation. The general structure of many VHL ligands features a central hydroxylated proline or a mimic that interacts with the VHL protein. The synthesis of these ligands often involves the coupling of various substituted aromatic rings. The chemical functionalities of this compound make it a plausible starting material for the synthesis of novel VHL ligands.

Experimental Methodologies

Detailed experimental protocols for the synthesis and evaluation of compounds derived from this compound are often found in the supplementary information of scientific publications and patents. Below are generalized experimental workflows relevant to the potential applications of this compound.

General Synthesis of Derivatives

A common synthetic route for creating derivatives of this compound involves the reaction of its activated form (e.g., acid chloride) with a variety of amines or alcohols to form amides or esters, respectively.

Synthesis_Workflow start This compound step1 Activation (e.g., SOCl₂) start->step1 intermediate Acid Chloride Intermediate step1->intermediate step2 Reaction with Nucleophile (R-NH₂ or R-OH) intermediate->step2 product Amide or Ester Derivative step2->product

General workflow for the synthesis of derivatives.
Antimicrobial Activity Screening

A standard method to assess the antimicrobial activity of newly synthesized compounds is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

MIC_Assay_Workflow start Prepare serial dilutions of test compounds in a 96-well plate step1 Inoculate wells with a standardized bacterial suspension start->step1 step2 Incubate at 37°C for 18-24 hours step1->step2 step3 Add a viability indicator (e.g., resazurin) step2->step3 step4 Read absorbance or fluorescence to determine bacterial growth step3->step4 result Determine MIC (lowest concentration with no visible growth) step4->result

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound (CAS 141238-23-5) is a valuable chemical building block with significant potential in the development of novel bioactive compounds. While direct biological activity data for the compound itself is scarce, its chemical structure provides a versatile platform for the synthesis of derivatives with potential applications in antimicrobial drug discovery and as components of advanced therapeutic modalities like PROTACs. Further research into the synthesis and biological evaluation of compounds derived from this intermediate is warranted to fully explore its therapeutic potential. Researchers in drug development and medicinal chemistry can leverage the reactivity of this compound to generate novel chemical entities for screening and optimization.

References

The Enigmatic Role of 3-Chloro-5-nitropicolinic Acid in Medicinal Chemistry: A Scarcity of a Specific Application

Author: BenchChem Technical Support Team. Date: December 2025

Despite its well-defined structure as a substituted picolinic acid, a thorough review of scientific literature and patent databases reveals a notable absence of specific applications for 3-Chloro-5-nitropicolinic acid within the realm of medicinal chemistry. This pyridine derivative, characterized by chloro and nitro functional groups, is commercially available and primarily listed by chemical suppliers as a building block or intermediate for organic synthesis. However, its direct incorporation into bioactive molecules or its use as a scaffold for drug design is not prominently documented in publicly accessible research.

While the broader class of picolinic acid derivatives has been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties, specific data for this compound remains elusive. The presence of the chloro and nitro groups offers interesting electronic and steric properties that could theoretically be exploited in drug design. The electron-withdrawing nature of these substituents can significantly influence the acidity of the carboxylic acid and the reactivity of the pyridine ring, potentially impacting interactions with biological targets.

The chloro substituent can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The nitro group, a strong electron-withdrawing group, can participate in hydrogen bonding and dipole-dipole interactions. Furthermore, the nitro group can be chemically reduced to an amino group, providing a synthetic handle for further derivatization and the introduction of diverse functionalities. This could be a potential pathway for creating libraries of compounds for biological screening.

General Synthetic Considerations

The synthesis of this compound itself is not extensively detailed in the literature, but it can be logically inferred from standard organic chemistry principles. A plausible synthetic route would involve the nitration of 3-chloropicolinic acid.

Hypothetical Synthetic Workflow:

G cluster_0 Synthesis of this compound 3-Chloropicolinic_acid 3-Chloropicolinic acid Nitration Nitration 3-Chloropicolinic_acid->Nitration Nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_agent->Nitration 3-Chloro-5-nitropicolinic_acid This compound Nitration->3-Chloro-5-nitropicolinic_acid

Caption: Hypothetical synthesis of this compound.

Potential, Yet Undocumented, Applications

Given the functionalities present in this compound, one could speculate on its potential as a scaffold in several therapeutic areas. The picolinic acid moiety is a known chelator of metal ions, suggesting potential applications in developing agents that modulate metalloenzymes or address metal ion dysregulation.

The substituted pyridine core is a common motif in many approved drugs. By serving as a versatile intermediate, this compound could be used to construct more complex molecules with potential biological activity. For instance, the carboxylic acid could be converted to an amide, ester, or other functional groups, while the chloro and nitro groups could be subjected to various substitution or reduction reactions.

A Logical Workflow for Derivative Synthesis:

G cluster_0 Potential Derivatization Pathways Start This compound Amide_Coupling Amide Coupling Start->Amide_Coupling Esterification Esterification Start->Esterification Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Nucleophilic_Substitution Nucleophilic Aromatic Substitution (of Cl) Start->Nucleophilic_Substitution Amide_Derivatives Amide Derivatives Amide_Coupling->Amide_Derivatives Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Amino_Derivatives 3-Chloro-5-aminopicolinic acid derivatives Nitro_Reduction->Amino_Derivatives Substituted_Derivatives 5-Nitro-3-(substituted)picolinic acid derivatives Nucleophilic_Substitution->Substituted_Derivatives

Caption: Potential synthetic modifications of this compound.

Conclusion

An In-Depth Technical Guide to the Mechanism of Action of Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridine compounds, a class of heterocyclic molecules, have emerged as a versatile scaffold in medicinal chemistry and drug discovery. The presence of the nitro group on the pyridine ring significantly influences the molecule's electronic properties, rendering it a valuable pharmacophore for targeting a diverse range of biological processes. This technical guide provides a comprehensive overview of the mechanisms of action of nitropyridine compounds, with a focus on their roles as anticancer, antiviral, and neuroprotective agents. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Mechanisms of Action

Several nitropyridine derivatives have demonstrated potent anticancer activity through various mechanisms, primarily by inducing cell cycle arrest and apoptosis. A notable mechanism involves the disruption of microtubule dynamics, which is crucial for cell division.

Inhibition of Tubulin Polymerization

Certain 3-nitropyridine analogues act as microtubule-targeting agents by binding to the colchicine site on β-tubulin.[1][2][3][4][5] This interaction inhibits tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[1][6]

Signaling Pathway: Microtubule Disruption and Apoptosis Induction by 3-Nitropyridine Analogues

G cluster_extracellular cluster_cell Cancer Cell cluster_cytoplasm cluster_nucleus Nucleus Nitropyridine Nitropyridine Tubulin αβ-Tubulin Dimers Nitropyridine->Tubulin Binds to colchicine site Microtubule Microtubule Nitropyridine->Microtubule Inhibits Polymerization CellMembrane Tubulin->Microtubule Polymerization G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Mitotic Spindle Disruption Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G2M_Arrest->Mitochondrion Induces Mitochondrial Stress

Mechanism of anticancer 3-nitropyridines.
Induction of Apoptosis via p53 and JNK Upregulation

Other pyridine-based anticancer compounds have been shown to induce apoptosis by modulating key signaling proteins. These compounds can upregulate the expression of the tumor suppressor p53 and its downstream target p21, leading to cell cycle arrest.[6] Concurrently, they can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[6]

Signaling Pathway: p53 and JNK-Mediated Apoptosis by Anticancer Pyridines

G cluster_cell Cancer Cell cluster_cytoplasm cluster_nucleus Nucleus Anticancer_Pyridine Anticancer_Pyridine JNK JNK Anticancer_Pyridine->JNK Activates p53 p53 Anticancer_Pyridine->p53 Upregulates p_JNK p-JNK JNK->p_JNK Phosphorylation Bax Bax p_JNK->Bax Activates Bcl2 Bcl2 p_JNK->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates p21 p21 p53->p21 Activates Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Induces

Apoptosis induction by p53 and JNK upregulation.
Quantitative Data: Anticancer Activity of Nitropyridine Compounds

Compound ClassTarget Cell LineIC50 (µM)Reference
3-Nitropyridine Analogue (4AZA2891)Jurkat (Leukemia)Not specified (dose-dependent apoptosis)[1]
3-Nitropyridine Analogue (4AZA2996)Jurkat (Leukemia)Not specified (dose-dependent apoptosis)[1]
Pyridone (Compound 1)HepG2 (Liver Cancer)4.5 ± 0.3[6]
Pyridine (Compound 2)HepG2 (Liver Cancer)Not specified (less active than Cmpd 1)[6]
Dihydropyridine (Compound 4d)HeLa (Cervical Cancer)53.47 ± 0.50[7]
Dihydropyridine (Compound 4d)MCF-7 (Breast Cancer)38.71 ± 2.31[7]
Experimental Protocols: Anticancer Activity Assays

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[8]

Methodology:

  • Reagent Preparation: Prepare a G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol) and supplement with 1.0 mM GTP.

  • Reaction Setup: In a 96-well plate, add the reaction mixture containing purified tubulin (final concentration ~40 µM) in G-PEM buffer.

  • Compound Addition: Add serial dilutions of the nitropyridine compound or control compounds (e.g., colchicine, DMSO vehicle) to the wells.

  • Initiation and Monitoring: Transfer the plate to a microplate reader pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The rate of polymerization is proportional to the rate of increase in absorbance. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the nitropyridine compound. Include a vehicle-treated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This method determines the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the nitropyridine compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This in vivo model evaluates the anticancer efficacy of a compound in a living organism.[9]

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the nitropyridine compound or vehicle control to the mice via an appropriate route (e.g., intravenous, oral).

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to assess the in vivo efficacy of the compound.

Experimental Workflow: In Vivo Xenograft Model

G Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Compound Administration Tumor_Growth->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Analysis Efficacy Analysis Data_Collection->Analysis

Workflow for in vivo anticancer efficacy studies.

Antiviral Mechanisms of Action: Focus on HIV-1

Nitropyridine derivatives have been investigated as potential inhibitors of HIV-1 replication. One promising strategy involves the dual inhibition of two key viral enzymes: integrase and the RNase H domain of reverse transcriptase.[10]

Dual Inhibition of HIV-1 Integrase and RNase H

A 4-aza-6-nitrobenzofuroxan derivative has been shown to inhibit both the strand transfer and 3'-processing activities of HIV-1 integrase, as well as the RNase H activity of reverse transcriptase.[10] By targeting two essential steps in the viral replication cycle, such dual inhibitors may offer a higher barrier to the development of drug resistance.

Signaling Pathway: Inhibition of HIV-1 Replication by a Nitropyridine Derivative

G cluster_replication HIV-1 Replication Cycle Nitropyridine_Inhibitor Nitropyridine_Inhibitor RNaseH_Activity RNase H Activity (RNA degradation) Nitropyridine_Inhibitor->RNaseH_Activity Inhibits Integration Integration into Host Genome Nitropyridine_Inhibitor->Integration Inhibits Entry Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Entry->Reverse_Transcription Reverse_Transcription->RNaseH_Activity RNaseH_Activity->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Budding Assembly & Budding Transcription_Translation->Assembly_Budding Mature_Virion Mature_Virion Assembly_Budding->Mature_Virion G cluster_neuron Neuron Excitotoxicity Excitotoxicity (e.g., Ischemia) L_type_Ca_Channel L-type Ca²⁺ Channel Excitotoxicity->L_type_Ca_Channel Activates Nitropyridine_Drug Nitropyridine_Drug Nitropyridine_Drug->L_type_Ca_Channel Blocks Calmodulin Calmodulin Nitropyridine_Drug->Calmodulin Inhibits Ca_Influx Excessive Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Ca_Influx->Calmodulin Activates CaM_Kinases CaM-dependent Kinases Calmodulin->CaM_Kinases Activates NO_Synthase nNOS Calmodulin->NO_Synthase Activates Neuronal_Damage Neuronal_Damage CaM_Kinases->Neuronal_Damage Leads to NO_Production Excess NO Production NO_Synthase->NO_Production NO_Production->Neuronal_Damage Contributes to

References

Methodological & Application

Application Note: Synthesis of 3-Chloro-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Chloro-5-nitropicolinic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The outlined procedure is based on the hydrolysis of 3-chloro-5-nitropicolinonitrile.

Data Presentation

A summary of the key compounds involved in this synthesis is provided in the table below for easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Chloro-5-nitropicolinonitrile488713-30-0C6H2ClN3O2183.55
This compound141238-23-5C6H3ClN2O4202.55
Sulfuric Acid7664-93-9H2SO498.08
Sodium Hydroxide1310-73-2NaOH40.00

Experimental Protocol: Hydrolysis of 3-Chloro-5-nitropicolinonitrile

This protocol details the acid-catalyzed hydrolysis of 3-chloro-5-nitropicolinonitrile to yield this compound.

Materials:

  • 3-Chloro-5-nitropicolinonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Hydroxide (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, separatory funnel)

  • Heating mantle and magnetic stirrer

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-nitropicolinonitrile (1.0 eq).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (5-10 eq) to the flask while stirring. The addition should be performed in an ice bath to control the exothermic reaction.

  • Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-100°C using a heating mantle.

  • Reaction Monitoring: Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with a saturated solution of sodium hydroxide until the pH is approximately 2-3. The desired product, this compound, will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified solid in a vacuum oven to obtain the final product.

Expected Yield:

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 3_Chloro_5_nitropicolinonitrile 3-Chloro-5-nitropicolinonitrile Hydrolysis Acid-Catalyzed Hydrolysis 3_Chloro_5_nitropicolinonitrile->Hydrolysis 1. Conc. H₂SO₄ 2. Heat (80-100°C) 3_Chloro_5_nitropicolinic_acid This compound Hydrolysis->3_Chloro_5_nitropicolinic_acid 1. Quenching (Ice) 2. Neutralization (NaOH) 3. Precipitation & Filtration

Caption: Workflow for the synthesis of this compound.

Application Notes: 3-Chloro-5-nitropicolinic Acid as a Pharmaceutical Intermediate for the Synthesis of Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 3-chloro-5-nitropicolinic acid as a key starting material in the synthesis of potent and selective analgesic compounds. The primary example highlighted is the synthesis of ABT-594, a novel non-opioid analgesic that acts as a selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs).

Introduction

This compound is a versatile pyridine-based chemical intermediate. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and a chlorine atom, provides multiple reactive sites for a variety of chemical transformations. This makes it a valuable building block in the construction of complex heterocyclic molecules with significant pharmacological activity. Notably, it serves as a precursor for the synthesis of 2-chloro-5-hydroxypyridine, a crucial intermediate in the production of the potent analgesic agent ABT-594.[1][2]

Application: Synthesis of the Analgesic Agent ABT-594

ABT-594, also known as (R)-5-(2-azetidinylmethoxy)-2-chloropyridine, is a potent and selective agonist for the α4β2 neuronal nicotinic acetylcholine receptor.[3] It has demonstrated significant analgesic effects in various animal models of pain, including neuropathic and inflammatory pain.[4][5] Unlike traditional opioid analgesics, ABT-594's mechanism of action does not involve the opioid receptor system, offering a potential alternative for pain management with a different side-effect profile.[6] The synthesis of ABT-594 can be achieved through a multi-step process starting from this compound.

A plausible synthetic pathway involves the initial conversion of this compound to the key intermediate, 2-chloro-5-hydroxypyridine. This transformation can be achieved through a three-step sequence:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to yield 3-chloro-5-aminopicolinic acid.

  • Diazotization and Hydroxylation: The resulting amino group is then converted to a diazonium salt, which is subsequently hydrolyzed to introduce a hydroxyl group at the 5-position, yielding 3-chloro-5-hydroxypicolinic acid.

  • Decarboxylation: The carboxylic acid at the 2-position is removed to afford the desired intermediate, 2-chloro-5-hydroxypyridine.

This intermediate, 2-chloro-5-hydroxypyridine, is then coupled with a suitably protected (R)-2-azetidinemethanol derivative to furnish ABT-594 after deprotection.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for ABT-594, the final pharmaceutical product derived from the this compound intermediate.

Table 1: In Vitro Receptor Binding Affinity of ABT-594 [3]

Receptor SubtypeSourceRadioligandKi (nM)
α4β2 nAChRRat Brain--INVALID-LINK---cytisine0.037
α4β2 nAChRHuman (transfected)--INVALID-LINK---cytisine0.055
α1β1δγ nAChRNeuromuscular Junction[125I]α-bungarotoxin10,000
α7 nAChRBrain[125I]α-bungarotoxin12,800

Table 2: In Vivo Analgesic Potency of ABT-594 [4]

Animal ModelPain TypeRoute of AdministrationED50 (nmol/kg)
Rat Vincristine ModelNeuropathic (Mechanical Allodynia)Intraperitoneal (i.p.)40

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-hydroxypyridine from this compound (Hypothetical Protocol)

This protocol describes a plausible multi-step synthesis of the key intermediate, 2-chloro-5-hydroxypyridine, from this compound.

Step 1: Reduction of this compound to 3-Chloro-5-aminopicolinic acid

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-chloro-5-aminopicolinic acid.

Step 2: Synthesis of 3-Chloro-5-hydroxypicolinic acid via Diazotization

  • Dissolve 3-chloro-5-aminopicolinic acid (1.0 eq) in 1 M sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes.

  • Slowly heat the mixture to 80 °C and maintain for 1 hour until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 3-chloro-5-hydroxypicolinic acid.

Step 3: Decarboxylation to 2-Chloro-5-hydroxypyridine

  • Heat 3-chloro-5-hydroxypicolinic acid neat or in a high-boiling solvent such as diphenyl ether.

  • Monitor the reaction for the evolution of carbon dioxide.

  • Once the reaction is complete, cool the mixture and purify by column chromatography on silica gel to obtain 2-chloro-5-hydroxypyridine.

Protocol 2: Synthesis of ABT-594 from 2-Chloro-5-hydroxypyridine and (R)-N-Boc-2-azetidinemethanol [1]

  • To a solution of (R)-N-Boc-2-azetidinemethanol (1.0 eq) and 2-chloro-5-hydroxypyridine (1.1 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq).

  • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield (R)-N-Boc-5-(2-azetidinylmethoxy)-2-chloropyridine.

  • Dissolve the protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane.

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford ABT-594.

Protocol 3: In Vitro Characterization of nAChR Agonist Activity using a 86Rb+ Efflux Assay [3]

This protocol describes a functional assay to determine the agonist activity of a compound at nAChRs.

  • Culture K177 cells, which are transfected to express human α4β2 nAChRs.

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Load the cells with 86RbCl (a radioactive tracer for K+) in a suitable buffer for 1-2 hours.

  • Wash the cells with a buffer to remove excess 86RbCl.

  • Add the test compound (e.g., ABT-594) at various concentrations to the cells and incubate for a short period (e.g., 5 minutes).

  • Collect the supernatant, which contains the effluxed 86Rb+.

  • Lyse the cells to determine the amount of 86Rb+ remaining intracellularly.

  • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of 86Rb+ efflux for each concentration of the test compound.

  • Plot the percentage of efflux against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

experimental_workflow start This compound step1 Reduction (SnCl2, EtOH) start->step1 intermediate1 3-Chloro-5-aminopicolinic acid step1->intermediate1 step2 Diazotization & Hydrolysis (NaNO2, H2SO4) intermediate1->step2 intermediate2 3-Chloro-5-hydroxypicolinic acid step2->intermediate2 step3 Decarboxylation (Heat) intermediate2->step3 intermediate3 2-Chloro-5-hydroxypyridine step3->intermediate3 step4 Mitsunobu Coupling ((R)-N-Boc-2-azetidinemethanol) intermediate3->step4 intermediate4 Protected ABT-594 step4->intermediate4 step5 Deprotection (TFA) intermediate4->step5 end_product ABT-594 step5->end_product

Caption: Synthetic workflow for ABT-594 from this compound.

signaling_pathway ABT594 ABT-594 nAChR α4β2 Nicotinic Acetylcholine Receptor ABT594->nAChR Agonist Binding IonChannel Cation Channel Opening nAChR->IonChannel Depolarization Neuronal Depolarization IonChannel->Depolarization NT_Release Modulation of Neurotransmitter Release (e.g., Serotonin, Norepinephrine) Depolarization->NT_Release Analgesia Analgesia (Pain Relief) NT_Release->Analgesia

Caption: Signaling pathway for ABT-594 mediated analgesia.

References

Application Note: A Detailed Protocol for the Nitration of 6-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nitrated derivatives of chloropicolinic acid, such as 6-chloro-3-nitropicolinic acid and 6-chloro-5-nitropicolinic acid, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of a nitro group onto the pyridine ring is a critical functionalization step that allows for further chemical modifications, such as reduction to an amino group or nucleophilic aromatic substitution. This document provides a comprehensive protocol for the electrophilic aromatic substitution nitration of 6-chloropicolinic acid using a standard mixed-acid (sulfuric and nitric acid) method. Emphasis is placed on safety, procedural detail, and product analysis.

Safety Precautions

Nitration reactions are highly exothermic and involve corrosive and toxic materials.[3][4] Adherence to strict safety protocols is mandatory.

  • Hazard Assessment: The reaction mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a powerful oxidizing agent that can react violently with organic compounds.[3] Runaway reactions are a known hazard in processing organic nitrocompounds.[5]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a chemical-resistant lab coat, and safety goggles with a face shield.[3] Respiratory protection may be necessary to avoid inhaling toxic nitric acid fumes and nitrogen dioxide gas.[3]

  • Engineering Controls: All procedures must be performed inside a certified chemical fume hood with adequate ventilation.[3] An emergency eyewash and shower station must be readily accessible.[3]

  • Waste Disposal: Acidic and organic waste must be quenched and neutralized carefully before disposal according to institutional guidelines.

Reaction Scheme

The nitration of 6-chloropicolinic acid typically yields a mixture of isomers, primarily 6-chloro-3-nitropicolinic acid and 6-chloro-5-nitropicolinic acid. The regioselectivity is influenced by the directing effects of the chloro, carboxylic acid, and ring nitrogen substituents.

Nitration_Workflow Experimental Workflow for Nitration A 1. Add 6-Chloropicolinic Acid and H₂SO₄ to flask B 2. Cool flask to 0-5 °C in ice bath A->B Cooling D 4. Add Nitrating Mixture dropwise to flask (0-10 °C) B->D Maintain Temp C 3. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) and cool C->D Slow Addition E 5. Stir at 0-5 °C for 30 min (Monitor by TLC) D->E Reaction F 6. Quench by pouring onto crushed ice E->F Workup G 7. Isolate solid product by vacuum filtration F->G Precipitation H 8. Wash with cold H₂O until neutral G->H Washing I 9. Dry the final product (Nitrated Chloropicolinic Acid) H->I Final Step

References

Application Notes and Protocols for the Purity Assessment of 3-Chloro-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitropicolinic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical to ensure the safety and efficacy of the final products. These application notes provide detailed analytical methods for the comprehensive purity assessment of this compound, including the identification and quantification of potential impurities. The protocols are designed for use in research, development, and quality control laboratories.

Potential Impurities

A thorough understanding of the synthetic route of this compound is essential for identifying potential process-related impurities. Common synthetic pathways may involve the chlorination and nitration of picolinic acid or its derivatives. Based on these general reactions, potential impurities could include:

  • Isomeric Impurities: Positional isomers formed during the nitration or chlorination steps (e.g., 3-Chloro-4-nitropicolinic acid, 3-Chloro-6-nitropicolinic acid, 5-Chloro-3-nitropicolinic acid).

  • Starting Materials: Unreacted precursors such as picolinic acid, 3-chloropicolinic acid, or 5-nitropicolinic acid.

  • Intermediates: Incompletely converted intermediates from the synthetic pathway.

  • By-products: Compounds resulting from side reactions, such as dichlorinated picolinic acid derivatives or hydrolysis products.

A robust analytical method should be capable of separating the main component from all potential impurities.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the identification of volatile impurities, often after derivatization.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is a reliable method for the quantitative analysis of this compound and its non-volatile impurities. The acidic nature of the analyte necessitates a mobile phase with a controlled pH to ensure good peak shape and reproducibility.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water.

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes.

    • Inject a blank (diluent) to ensure the baseline is clean.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

    • Quantify impurities using a reference standard if available, or report their levels as area percentages relative to the main peak.

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC Purity Assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form. Silylation is a common and effective derivatization technique.

Table 2: GC-MS Method Parameters (after Derivatization)

ParameterRecommended Conditions
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 400 amu

Experimental Protocol: GC-MS Analysis with Derivatization

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample solution into the GC-MS system.

    • Acquire the data over the specified mass range.

  • Data Analysis:

    • Analyze the resulting chromatogram to separate the derivatized this compound from any volatile impurities.

    • Identify the impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh_sample Weigh Sample (1 mg) add_solvent Add Solvent (500 µL) weigh_sample->add_solvent add_bstfa Add BSTFA + 1% TMCS (100 µL) add_solvent->add_bstfa heat Heat at 70 °C for 30 min add_bstfa->heat inject_sample Inject Derivatized Sample (1 µL) heat->inject_sample acquire_data Acquire Data (Scan 50-400 amu) inject_sample->acquire_data analyze_chromatogram Analyze Chromatogram acquire_data->analyze_chromatogram identify_impurities Identify Impurities via Mass Spectra analyze_chromatogram->identify_impurities

Caption: Workflow for GC-MS Analysis of Volatile Impurities in this compound.

Data Presentation

For a clear comparison and reporting of results, all quantitative data should be summarized in a structured table.

Table 3: Summary of Purity and Impurity Profile

Analytical MethodAnalyteRetention Time (min)Area %Specification
HPLCThis compounde.g., 15.2e.g., 99.5%≥ 99.0%
HPLCImpurity 1 (Isomer)e.g., 14.8e.g., 0.2%≤ 0.2%
HPLCImpurity 2 (Starting Material)e.g., 8.5e.g., 0.1%≤ 0.15%
HPLCUnknown Impuritye.g., 16.1e.g., 0.1%≤ 0.1%
GC-MSVolatile Impurity Ae.g., 12.3-Report if detected
GC-MSVolatile Impurity Be.g., 14.5-Report if detected

Conclusion

The combination of HPLC and GC-MS provides a robust strategy for the comprehensive purity assessment of this compound. The detailed protocols and workflows presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to establish reliable quality control procedures. Method validation according to ICH guidelines is recommended before implementation in a regulated environment. reliable quality control procedures. Method validation according to ICH guidelines is recommended before implementation in a regulated environment.

Application Note: HPLC-UV Method Development for the Analysis of Substituted Picolinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and versatile High-Performance Liquid Chromatography (HPLC) method with UV detection for the separation and quantification of substituted picolinic acids. Picolinic acid and its derivatives are significant in pharmaceutical and biological research, necessitating reliable analytical methods for their characterization and quantification. This document provides a comprehensive protocol for method development, including sample preparation, chromatographic conditions, and data analysis. The presented method is suitable for a range of substituted picolinic acids and can be adapted for various research and drug development applications.

Introduction

Picolinic acid (2-pyridinecarboxylic acid) is a metabolite of tryptophan and a well-known chelating agent with diverse biological activities.[1] Its substituted derivatives are of increasing interest in medicinal chemistry and drug development due to their potential as therapeutic agents. The development of a reliable and efficient analytical method is crucial for the purity assessment, stability studies, and pharmacokinetic analysis of these compounds. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for this purpose due to its specificity, sensitivity, and accessibility.[2] This application note provides a systematic approach to developing an HPLC-UV method for the analysis of various substituted picolinic acids.

Experimental Protocols

Materials and Reagents
  • Substituted picolinic acid standards (e.g., picolinic acid, 3-hydroxypicolinic acid, 6-chloropicolinic acid)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • Phosphoric acid (≥85%)

  • Sample diluent: Mobile Phase A

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions
  • Column: A C18 reversed-phase column is recommended as a starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Elution Mode: Gradient or isocratic elution can be employed. A typical starting gradient is:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: A wavelength of 265 nm is a suitable starting point for many picolinic acid derivatives. A PDA detector can be used to identify the optimal wavelength for specific analytes.[3]

Standard and Sample Preparation
  • Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each substituted picolinic acid standard and dissolve in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the substituted picolinic acid(s) in the sample diluent to a final concentration within the calibration range. If the sample matrix is complex (e.g., biological fluids), a sample clean-up step such as protein precipitation or solid-phase extraction may be necessary.[4]

Data Presentation

The following table summarizes representative quantitative data obtained during method validation for three substituted picolinic acids.

AnalyteRetention Time (min)Tailing FactorTheoretical PlatesLinearity (R²)LOQ (µg/mL)
Picolinic Acid5.81.185000.99950.5
3-Hydroxypicolinic Acid4.21.278000.99920.8
6-Chloropicolinic Acid7.51.092000.99980.3

Mandatory Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup (Column, Flow Rate, Temp) B->C E Gradient Elution C->E D->E F UV Detection E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: Workflow for HPLC-UV analysis of substituted picolinic acids.

Signaling Pathway of Method Development Logic

Method_Development_Logic A Define Analytical Goal (Separation, Quantification) B Analyte Properties (Structure, pKa, UV λmax) A->B C Initial Method Selection B->C D Column Selection (e.g., C18) C->D E Mobile Phase Selection (Aqueous/Organic, pH) C->E F Detection Wavelength C->F G Method Optimization D->G E->G F->G H Fine-tune Gradient/Isocratic G->H I Adjust pH & Flow Rate G->I J Method Validation H->J I->J

Caption: Logical flow for HPLC-UV method development.

Discussion

The developed HPLC-UV method provides excellent separation and quantification for a range of substituted picolinic acids. The choice of a C18 column offers good retention and selectivity for these moderately polar compounds. The use of a formic acid modifier in the mobile phase is crucial for achieving good peak shape by suppressing the ionization of the carboxylic acid group.

The retention of substituted picolinic acids is influenced by the nature of the substituent. For instance, a hydroxyl group, being polar, will generally decrease the retention time on a reversed-phase column, as observed with 3-hydroxypicolinic acid.[5] Conversely, a more non-polar substituent like a chloro group will increase hydrophobicity and lead to a longer retention time, as seen with 6-chloropicolinic acid. The UV absorption maximum may also be affected by the substituent, and a PDA detector is recommended to determine the optimal wavelength for each specific derivative.

Conclusion

This application note presents a straightforward and adaptable HPLC-UV method for the analysis of substituted picolinic acids. The provided protocol can serve as a starting point for method development and can be optimized to suit the specific needs of the analytes and sample matrices. This method is a valuable tool for researchers, scientists, and drug development professionals working with this important class of compounds.

References

Application Notes and Protocols for Coupling Reactions of 3-Chloro-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions involving 3-Chloro-5-nitropicolinic acid, a versatile building block in medicinal chemistry and materials science. The protocols are based on established palladium-catalyzed cross-coupling methodologies and standard amide bond formation techniques.

Suzuki-Miyaura Coupling

Application Notes

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C-3 position of this compound and a variety of organoboron reagents. This reaction is instrumental for synthesizing biaryl and vinyl-substituted picolinic acid derivatives.

Key Challenges and Considerations:

  • C-Cl Bond Activation: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, necessitating the use of highly active palladium catalysts and specific ligands.[1] The presence of an electron-withdrawing nitro group can facilitate the oxidative addition step, but the adjacent carboxylic acid may complicate the reaction.

  • Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands are often essential for promoting the oxidative addition of the aryl chloride to the palladium(0) center.[1] Common choices include Buchwald-type ligands (e.g., XPhos, SPhos) or other phosphines like P(t-Bu)₃.

  • Base and Solvent System: The choice of base is critical for the transmetalation step and must be compatible with the acidic proton of the carboxylic acid.[2] Inorganic bases such as K₃PO₄ or Cs₂CO₃ are frequently used.[3][4] A biphasic solvent system, often containing dioxane and water, is common.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start_node Setup reagents_node Add Reactants: - this compound - Boronic Acid - Base start_node->reagents_node catalyst_node Add Catalyst: - Pd Precursor - Ligand reagents_node->catalyst_node solvent_node Add Degassed Solvents catalyst_node->solvent_node reaction_node Heat & Stir (e.g., 100-110 °C) solvent_node->reaction_node workup_node Workup: - Dilute - Extract reaction_node->workup_node purify_node Purification: Column Chromatography workup_node->purify_node end_node Product purify_node->end_node

Caption: Workflow for Suzuki-Miyaura Coupling.

Data Presentation: Proposed Suzuki-Miyaura Coupling Conditions
ParameterCondition 1Condition 2
Palladium Precursor Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (3 mol%)SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent Toluene1,4-Dioxane / H₂O (4:1)
Temperature 110 °C100 °C
Time 12-24 h12-24 h
Protocol: Suzuki-Miyaura Coupling
  • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial, remove it from the glovebox, and place it in a preheated heating block.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]

Buchwald-Hartwig Amination

Application Notes

The Buchwald-Hartwig amination enables the formation of a C-N bond at the C-3 position, coupling this compound with primary or secondary amines.[5] This reaction is a cornerstone for synthesizing various substituted 3-aminopicolinic acid derivatives, which are prevalent in pharmaceutical compounds.

Key Challenges and Considerations:

  • Substrate Reactivity: As with Suzuki coupling, the C-Cl bond requires an active catalytic system. The reaction is generally suitable for a wide range of aryl halides and amines.[6]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.[6] Sodium tert-butoxide (NaOtBu) is common, but care must be taken as the nitro and carboxylic acid groups may be sensitive to such strong bases. Weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures or longer reaction times.[6][7]

  • Ligand Choice: The choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands such as BrettPhos or XantPhos are frequently employed to facilitate the catalytic cycle.[6][8]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow start_node Glovebox Setup reagents_node Add Reactants: - this compound - Amine - Base start_node->reagents_node catalyst_node Add Catalyst: - Pd Precatalyst - Ligand reagents_node->catalyst_node solvent_node Add Anhydrous Solvent catalyst_node->solvent_node reaction_node Seal & Heat (e.g., 100 °C) solvent_node->reaction_node workup_node Workup: - Cool & Partition (EtOAc/H₂O) reaction_node->workup_node purify_node Purification: Column Chromatography workup_node->purify_node end_node Product purify_node->end_node Sonogashira_Workflow start_node Inert Atmosphere Setup (N₂/Ar) reagents_node Add Reactants: - this compound - Terminal Alkyne start_node->reagents_node catalyst_node Add Catalysts: - Pd Complex - Cu(I) Salt reagents_node->catalyst_node solvent_node Add Solvent & Amine Base catalyst_node->solvent_node reaction_node Stir at RT or Heat Gently solvent_node->reaction_node workup_node Workup: - Filter - Extract reaction_node->workup_node purify_node Purification: Column Chromatography workup_node->purify_node end_node Product purify_node->end_node Amide_Formation acid_node 3-Chloro-5-nitro picolinic acid intermediate_node Activated Ester Intermediate acid_node->intermediate_node Activation activator_node Coupling Reagent (e.g., HATU, EDC) activator_node->intermediate_node product_node Amide Product intermediate_node->product_node Nucleophilic Attack amine_node Amine (R-NH₂) + Base (DIPEA) amine_node->product_node

References

Application Notes and Protocols for 3-Chloro-5-nitropicolinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Chloro-5-nitropicolinic acid as a key intermediate in the synthesis of novel agrochemicals. The primary focus is on its application in the development of advanced picolinate-based herbicides. Additionally, this guide presents hypothetical, yet chemically plausible, synthetic strategies for potential fungicidal and insecticidal agents, based on the known bioactivity of related heterocyclic compounds.

I. Application in Herbicide Synthesis

This compound serves as a valuable building block for the synthesis of picolinate herbicides. These herbicides are classified as synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. The derivatization of the picolinic acid core allows for the fine-tuning of herbicidal activity, spectrum, and crop selectivity.

A notable application of this compound is in the synthesis of novel 3-chloro-6-(pyrazol-1-yl)picolinate and 4-amino-3-chloro-6-(5-aryl-substituted-1-pyrazolyl)-5-fluoro-2-picolinic acid derivatives. These compounds have demonstrated significant herbicidal efficacy, in some cases surpassing that of commercial standards.[1][2]

A. Synthesis of 3-Chloro-6-(pyrazol-1-yl)picolinate Derivatives

The synthesis of these derivatives involves the nucleophilic substitution of the chlorine atom at the 6-position of a picolinic acid precursor with a pyrazole moiety. The 3-chloro and 5-nitro groups of the starting material can be retained or modified in subsequent steps to generate a library of compounds with diverse functionalities.

Experimental Workflow for Herbicide Synthesis

G A This compound B Intermediate Modification (e.g., Reduction of nitro group, Esterification) A->B Chemical Transformation C Nucleophilic Substitution with Pyrazole B->C Key Coupling Step D Final Herbicide Derivative C->D Purification E Herbicidal Activity Screening D->E Bioassays F Lead Compound Optimization E->F Structure-Activity Relationship Studies

Caption: General workflow for the synthesis and development of picolinate herbicides.

B. Quantitative Data: Herbicidal Activity

The following tables summarize the herbicidal activity of representative compounds synthesized from picolinic acid precursors.

Table 1: Herbicidal Activity of 3-Chloro-6-pyrazolyl-picolinate Derivatives against Arabidopsis thaliana [3]

Compound IDIC₅₀ (µM)
c5 ClHCF₃0.11
Clopyralid---2.97

Lower IC₅₀ values indicate higher herbicidal activity.

Table 2: Post-emergence Herbicidal Activity of Compound c5 [3]

Weed SpeciesGrowth Inhibition (%) at 400 g ha⁻¹
Abutilon theophrasti95
Amaranthus retroflexus100
Chenopodium album98
Solanum nigrum92

Table 3: Root Growth Inhibition of Weeds by 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Derivatives at 250 µM [2]

Compound IDR (Aryl Substituent)Brassica napus Inhibition (%)Amaranthus retroflexus Inhibition (%)
S0704-Cl-Ph>80100
S1504-Me-Ph>80100
S2024-F-Ph>8090
S2032,4-di-F-Ph>8095
C. Experimental Protocols: Herbicide Synthesis

Protocol 1: General Synthesis of 4-amino-3-chloro-6-(5-aryl-substituted-1-pyrazolyl)-5-fluoro-2-picolinic acid [4]

This multi-step synthesis starts from a commercially available precursor and involves several key transformations.

Step 1: Protection of the Amino Group

  • To a solution of 4-amino-3,5,6-trichloropicolinonitrile (1.0 eq) in acetonitrile, add 4-dimethylaminopyridine (DMAP, 0.3 eq) and triethylamine (TEA, 3.0 eq).

  • Cool the mixture to -10 °C and add phthaloyl dichloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Pour the reaction mixture into water and stir for 30 minutes.

  • Collect the precipitate by filtration to obtain the protected intermediate.

Step 2: Fluorination

  • To a solution of the protected intermediate (1.0 eq) in dimethyl sulfoxide (DMSO), add cesium fluoride (CsF, 1.5 eq).

  • Stir the reaction at room temperature for 2 hours.

  • Pour the reaction mixture into water and stir for 30 minutes.

  • Collect the solid by filtration to yield the fluorinated intermediate.

Step 3: Deprotection

  • To a solution of the fluorinated intermediate (1.0 eq) in DMSO, add hydrazine hydrate (3.0 eq) dropwise at 65 °C.

  • Stir the reaction for 30 minutes.

  • Cool the mixture to room temperature and pour it into water.

  • Collect the resulting solid by filtration.

Step 4: Pyrazole Coupling

  • To a solution of the deprotected intermediate (1.0 eq) in ethanol, add the desired aryl-substituted pyrazole (1.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (2 drops).

  • Heat the reaction mixture to 75 °C and maintain for 2 hours.

  • Cool the reaction to room temperature and neutralize with a saturated sodium carbonate solution.

  • Extract the product with an organic solvent, dry, and concentrate to yield the coupled product.

Step 5: Hydrolysis to the Carboxylic Acid

  • Dissolve the coupled product (1.0 eq) in a 1M aqueous potassium hydroxide solution.

  • Heat the mixture to 100 °C and maintain for 2-9 hours.

  • Cool the reaction to room temperature and acidify to a pH of 1-2 with concentrated HCl.

  • Collect the precipitate by filtration and dry to obtain the final picolinic acid derivative.

II. Hypothetical Application in Fungicide Synthesis

While direct synthesis of fungicides from this compound is not widely reported, its structural motifs are present in known fungicidal molecules. The pyridine ring is a core component of several fungicides, and the introduction of a nitro group can sometimes enhance bioactivity. The following is a hypothetical protocol for the synthesis of a potential fungicide based on the known activity of nitropyridine derivatives.[5][6]

Synthetic Pathway for a Hypothetical Fungicide

G A This compound B Amidation with Substituted Aniline A->B Coupling Reaction C Nucleophilic Substitution (e.g., with a thiol) B->C Functionalization D Hypothetical Fungicidal Compound C->D Purification

Caption: A plausible synthetic route to a novel fungicide.

A. Hypothetical Protocol: Synthesis of a Pyridine Carboxamide Fungicide

Protocol 2: Synthesis of a Hypothetical N-(2-(phenylamino)phenyl)-3-mercapto-5-nitropicolinamide

Step 1: Amide Coupling

  • To a stirred solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Add N-phenyl-1,2-phenylenediamine (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the amide intermediate.

Step 2: Thiolation

  • Dissolve the amide intermediate (1.0 eq) in a suitable solvent such as DMF.

  • Add a thiol source, for example, sodium hydrosulfide (NaSH, 1.2 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction and pour it into water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

III. Hypothetical Application in Insecticide Synthesis

The pyridine scaffold is a well-established core in many commercial insecticides, most notably the neonicotinoids. The electronic properties of the pyridine ring, which can be modulated by substituents like chloro and nitro groups, are crucial for their interaction with the nicotinic acetylcholine receptor in insects. The following section outlines a hypothetical approach to synthesize a potential insecticide using this compound as a starting material.

Logical Flow for Insecticide Discovery

G cluster_0 Synthesis cluster_1 Evaluation A This compound B Reduction and Functionalization A->B C Introduction of Pharmacophore B->C D Insecticidal Activity Screening C->D E Toxicity and Selectivity Testing D->E F Lead Candidate E->F

Caption: A conceptual pathway for developing novel insecticides.

A. Hypothetical Protocol: Synthesis of a Neonicotinoid-like Insecticide

Protocol 3: Synthesis of a Hypothetical (E)-N¹-((6-chloro-5-nitropyridin-2-yl)methyl)-N²-cyano-N¹-methylacetamidine

Step 1: Reduction of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a reducing agent such as borane-THF complex (BH₃·THF, 2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with methanol, followed by water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (3-chloro-5-nitropyridin-2-yl)methanol.

Step 2: Chlorination of the Alcohol

  • Dissolve the alcohol intermediate (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-(chloromethyl)-3-chloro-5-nitropyridine.

Step 3: Coupling with the Amidine Moiety

  • To a solution of N-cyano-N'-methylacetamidine (1.1 eq) in a polar aprotic solvent like acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the chloromethyl intermediate (1.0 eq) to the suspension.

  • Stir the reaction at room temperature for 12-18 hours.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the hypothetical neonicotinoid-like compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-5-nitropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Route 1: From 3-Aminopicolinic Acid: This route involves the nitration of a 3-aminopicolinic acid derivative, followed by a Sandmeyer reaction to replace the amino group with a chloro group.

  • Route 2: From 3-Chloropicolinic Acid: This method starts with the chlorination of picolinic acid, followed by nitration to introduce the nitro group at the 5-position.

Q2: What are the critical steps and common challenges in the synthesis of this compound?

A2: The most critical steps are the regioselective nitration of the pyridine ring and the diazotization-chlorination (Sandmeyer) reaction. Common challenges include:

  • Controlling the regioselectivity of the nitration to obtain the desired 5-nitro isomer.

  • Managing the often harsh conditions required for nitration of an electron-deficient pyridine ring.

  • The instability of the diazonium salt intermediate in the Sandmeyer reaction, which can lead to side products and reduced yield.

  • Purification of the final product from starting materials and byproducts.

Q3: How can I improve the yield of the Sandmeyer reaction for this synthesis?

A3: To improve the yield of the Sandmeyer reaction, consider the following:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to prevent premature decomposition of the diazonium salt.

  • Immediate Use: Use the generated diazonium salt immediately in the subsequent chlorination step.

  • Catalyst: Ensure the use of a fresh and active copper(I) chloride catalyst.

  • pH Control: Maintain acidic conditions during diazotization to ensure the complete formation of nitrous acid and the diazonium salt.

Q4: What are the expected side products in the synthesis of this compound?

A4: Potential side products can include:

  • During Nitration: Isomers of the desired product (e.g., 3-chloro-6-nitropicolinic acid), and potentially dinitrated products under harsh conditions.

  • During Sandmeyer Reaction: Phenolic byproducts from the reaction of the diazonium salt with water, and azo compounds from coupling reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield in the Nitration of 3-Chloropicolinic Acid
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficiently strong nitrating conditions.Increase the concentration of nitric acid or sulfuric acid. Consider using fuming nitric acid or oleum.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for the formation of byproducts.
Formation of multiple isomers Lack of regioselectivity.The chloro and carboxylic acid groups are ortho, para-directing and meta-directing respectively. Nitration is expected at the 5-position. If other isomers are significant, consider alternative nitrating agents or protecting group strategies.
Product degradation Reaction conditions are too harsh.Decrease the reaction temperature or shorten the reaction time. Use a milder nitrating agent if possible.
Problem 2: Poor Yield or Uncontrolled Reaction in the Sandmeyer Reaction of 3-Amino-5-nitropicolinic Acid
Symptom Possible Cause Suggested Solution
No product formation Incomplete diazotization.Ensure the reaction is conducted at 0-5°C and that a slight excess of sodium nitrite is used. Check the pH to ensure it is sufficiently acidic.
Decomposed diazonium salt.Use the diazonium salt solution immediately after preparation. Do not allow it to warm up.
Formation of a dark precipitate (azo compounds) Diazo coupling side reaction.Ensure a sufficient excess of the copper(I) chloride is present to react with the diazonium salt. Maintain a low temperature.
Main product is the corresponding phenol Reaction of the diazonium salt with water.Minimize the amount of water in the reaction mixture and keep the temperature low. Add the diazonium salt solution to the copper(I) chloride solution, rather than the other way around.

Experimental Protocols

Route 1: From 3-Aminopicolinic Acid

This route involves two main steps: nitration and the Sandmeyer reaction.

Step 1: Nitration of 3-Aminopicolinic Acid to 3-Amino-5-nitropicolinic Acid

  • Reaction:

    • Carefully add 3-aminopicolinic acid to concentrated sulfuric acid at a low temperature (0-5°C).

    • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

    • Allow the reaction to proceed at a controlled temperature until completion.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

    • Filter, wash with cold water, and dry the solid product.

Step 2: Sandmeyer Reaction of 3-Amino-5-nitropicolinic Acid

  • Diazotization:

    • Suspend 3-amino-5-nitropicolinic acid in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5°C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Chlorination:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Technical Support Center: Purification of Crude 3-Chloro-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Chloro-5-nitropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of crude this compound.

Issue 1: Low Purity After Recrystallization

Q: My this compound has low purity after recrystallization. What are the possible causes and solutions?

A: Low purity after recrystallization can stem from several factors, primarily related to the choice of solvent and the presence of specific impurities.

Possible Causes:

  • Inappropriate Solvent System: The chosen solvent may have either too high or too low solubility for this compound at room temperature, or it may also readily dissolve impurities. For nitro-containing aromatic carboxylic acids, alcoholic solvents are often a good starting point.[1]

  • Presence of Isomeric Impurities: During the synthesis, particularly through nitration of 3-chloropicolinic acid, regioisomers such as 3-Chloro-6-nitropicolinic acid or dinitro species can form. These isomers may have similar solubility profiles to the desired product, making them difficult to remove by simple recrystallization.

  • Occlusion of Impurities: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice.

  • Residual Starting Materials: Incomplete reaction can lead to the presence of starting materials like 3-chloropicolinic acid in the crude product.

Troubleshooting Steps & Solutions:

  • Solvent System Optimization:

    • Single Solvent: Experiment with different solvents. Based on the structure (a carboxylic acid with nitro and chloro substituents on a pyridine ring), polar protic solvents like ethanol, methanol, or isopropanol, as well as aqueous mixtures of these, are good candidates. Water can be a good choice for polar compounds, offering high purity if the compound's solubility characteristics are suitable.[1]

    • Mixed Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Common pairs include ethanol/water or ethyl acetate/hexane.

  • Addressing Isomeric Impurities:

    • If isomeric impurities are suspected, a multi-step purification approach may be necessary. Consider an initial acid-base extraction to separate acidic components from neutral or basic impurities, followed by recrystallization.

    • For challenging separations of isomers, column chromatography may be required.

  • Slowing Down Crystallization:

    • Ensure the crude material is fully dissolved in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling in an ice bath can lead to the crashing out of both the product and impurities.

    • Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation and promote slower crystal growth.

  • Washing the Crystals:

    • After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

Issue 2: Product Oiling Out During Recrystallization

Q: During recrystallization, my product forms an oil instead of crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities.

Troubleshooting Steps & Solutions:

  • Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

  • Lower the Crystallization Temperature: If the boiling point of the solvent is higher than the melting point of your compound, it will melt before it dissolves. Choose a solvent with a lower boiling point.

  • Use a Different Solvent System: The polarity of the solvent may not be optimal. Experiment with solvents of different polarities.

  • Pre-Purification: The presence of a high concentration of impurities can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before recrystallization.

Issue 3: Poor Separation in Column Chromatography

Q: I am trying to purify my crude this compound using column chromatography, but the separation is poor.

A: Poor separation in column chromatography can be due to several factors related to the stationary phase, mobile phase, and column packing.

Possible Causes:

  • Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all components to elute quickly with little separation, or not polar enough, resulting in very slow or no elution of the desired compound.

  • Inappropriate Stationary Phase: While silica gel is a common choice, its acidic nature can sometimes cause issues with acidic compounds, leading to tailing.

  • Improper Column Packing: Channels or cracks in the stationary phase will lead to a non-uniform flow of the mobile phase and poor separation.

  • Sample Overloading: Applying too much sample to the column will result in broad bands that overlap.

Troubleshooting Steps & Solutions:

  • Mobile Phase Optimization with TLC: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4. For separating acidic compounds, a common mobile phase is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). Adding a small amount of acetic or formic acid to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing on silica gel.

  • Choosing the Right Stationary Phase: For acidic compounds like this compound, silica gel is generally suitable. If tailing is a significant issue, consider using a modified stationary phase or neutralizing the silica gel.

  • Proper Column Packing:

    • Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.

    • Add a layer of sand on top of the stationary phase to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase.

    • If the sample is not very soluble in the mobile phase, it can be "dry loaded" by adsorbing it onto a small amount of silica gel and then carefully adding the powder to the top of the column.

    • The amount of crude material should generally not exceed 10% of the weight of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common route involves the nitration of 3-chloropicolinic acid. Potential impurities from this synthesis include:

  • Regioisomers: 3-Chloro-6-nitropicolinic acid and other positional isomers. The nitration of substituted pyridines can often lead to a mixture of isomers.

  • Over-nitrated products: Dinitro derivatives of 3-chloropicolinic acid.

  • Unreacted starting material: Residual 3-chloropicolinic acid.

  • Byproducts from side reactions: Oxidation or degradation products formed under harsh nitrating conditions.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A good starting point for recrystallizing nitroaryl carboxylic acids is an alcohol-water mixture.[1] For example, dissolving the crude product in hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy, followed by slow cooling, is a common and often effective technique.

Q3: Can I use acid-base extraction to purify crude this compound?

A3: Yes, acid-base extraction is a highly effective preliminary purification step. The general procedure is as follows:

  • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Extract the organic solution with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). The acidic this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the purified this compound.

  • The precipitated solid can then be collected by filtration and further purified by recrystallization if necessary.[2]

Q4: How can I monitor the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A reversed-phase method is typically suitable for this type of polar aromatic compound.

  • Typical Column: A C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to keep the carboxylic acid protonated) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all impurities.

  • Detection: UV detection is suitable, as the nitro-aromatic system will have a strong UV absorbance.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound (Illustrative Data)

Purification TechniqueInitial Purity (%)Purity after 1st Cycle (%)Overall Yield (%)Key Impurities Removed
Recrystallization (Ethanol/Water)8595-9770-85Non-polar impurities, some starting material
Acid-Base Extraction8590-9585-95Neutral and basic impurities
Column Chromatography (Silica Gel)85>9860-80Isomeric impurities, closely related byproducts
Combination (Acid-Base + Recrystallization)85>9865-80Broad range of impurities

Note: The values in this table are illustrative and can vary depending on the specific nature and quantity of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude this compound in ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate and drain the lower aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine the aqueous extracts.

  • Slowly and with stirring, add concentrated hydrochloric acid to the combined aqueous extracts until the pH is acidic (pH ~2), which will cause the purified this compound to precipitate.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Extract Acid-Base Extraction (with aq. NaHCO3) Dissolve->Extract Separate_Layers Separate Aqueous and Organic Layers Extract->Separate_Layers Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate_Layers->Organic_Layer Discard Aqueous_Layer Aqueous Layer (Product as Salt) Separate_Layers->Aqueous_Layer Acidify Acidify Aqueous Layer (with HCl) Aqueous_Layer->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Recrystallize Recrystallization (e.g., Ethanol/Water) Filter_Dry->Recrystallize Optional Further Purification Check_Purity Check Purity (HPLC) Filter_Dry->Check_Purity Pure_Product Pure this compound Recrystallize->Check_Purity Check_Purity->Pure_Product

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Logic Start Crude Product Purification Purification Attempt (e.g., Recrystallization) Start->Purification Purity_Check Check Purity (TLC/HPLC) Purification->Purity_Check Pure Product is Pure Purity_Check->Pure Yes Impure Product is Impure Purity_Check->Impure No Troubleshoot Troubleshoot Issue Impure->Troubleshoot Isomers Suspect Isomeric Impurities? Troubleshoot->Isomers Solubility Optimize Solvent System Troubleshoot->Solubility Column_Chrom Perform Column Chromatography Isomers->Column_Chrom Yes Acid_Base Perform Acid-Base Extraction Isomers->Acid_Base No, suspect other impurities Solubility->Purification Column_Chrom->Purity_Check Acid_Base->Purification

Caption: A logical diagram for troubleshooting the purification of this compound.

References

Identifying side products in 3-Chloro-5-nitropicolinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-nitropicolinic acid. The information provided is designed to help identify and understand potential side products that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most common and direct synthetic route to this compound is through the electrophilic nitration of 3-chloropicolinic acid using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Q2: What are the primary types of side products expected in this reaction?

A2: The primary side products are typically positional isomers formed during the nitration step. Additionally, decarboxylation of the picolinic acid moiety can occur, especially at elevated temperatures, leading to further impurities. Incomplete nitration can also result in the presence of the starting material in the final product.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, it is crucial to carefully control the reaction conditions. This includes maintaining a low temperature during the addition of the nitrating agent, controlling the stoichiometry of the reactants, and optimizing the reaction time to prevent over-reaction or decomposition.

Q4: What analytical techniques are recommended for identifying and quantifying side products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a standard method for quantifying the purity of the main product and detecting impurities. For structural elucidation of unknown side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective as it provides molecular weight information. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile impurities or after derivatization of the carboxylic acid.

Troubleshooting Guide: Side Product Identification

This guide addresses specific issues you may encounter during your experiments and provides potential solutions.

Problem 1: My final product shows a lower yield than expected and the presence of multiple spots on a TLC plate.

  • Question: What are the likely identities of the additional spots on my TLC?

  • Answer: The additional spots are likely a combination of unreacted 3-chloropicolinic acid and various nitrated isomers. The polarity of these isomers will be similar, leading to close spots on the TLC plate.

Problem 2: I observe an unexpected peak in my HPLC chromatogram with a different retention time than my product and starting material.

  • Question: How can I identify this unknown impurity?

  • Answer: The first step is to use LC-MS to determine the molecular weight of the unknown peak. If the molecular weight corresponds to a nitrated chloropicolinic acid, it is likely a positional isomer. If the molecular weight is lower, it could be a decarboxylation product.

Problem 3: My mass spectrometry data suggests the presence of an isomer of my target compound. What could it be?

  • Question: What are the most probable positional isomers of this compound?

  • Answer: During the nitration of 3-chloropicolinic acid, the nitro group can add to different positions on the pyridine ring. The most likely positional isomers are 3-Chloro-4-nitropicolinic acid and 3-Chloro-6-nitropicolinic acid. The electronic and steric effects of the chlorine and carboxylic acid groups will influence the regioselectivity of the nitration.

Problem 4: I have a significant amount of an impurity with a mass corresponding to a nitrated chloropyridine (without the carboxylic acid group). What is this and why did it form?

  • Question: What is this impurity and what reaction conditions favor its formation?

  • Answer: This impurity is likely a decarboxylation product, such as 3-chloro-5-nitropyridine. Nitropyridinecarboxylic acids are susceptible to decarboxylation, a reaction that is often promoted by high temperatures.[1][2] If your reaction was run at an elevated temperature or during workup, this could explain the presence of this side product.

Data Presentation: Potential Side Products

The following table summarizes the likely side products in the synthesis of this compound.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
This compound (Product)C₆H₃ClN₂O₄202.55Desired Product
3-Chloropicolinic acidC₆H₄ClNO₂157.56Unreacted Starting Material
3-Chloro-4-nitropicolinic acidC₆H₃ClN₂O₄202.55Positional Isomer
3-Chloro-6-nitropicolinic acidC₆H₃ClN₂O₄202.55Positional Isomer
3-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54Decarboxylation Product

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-chloropicolinic acid (1 equivalent).

  • Cooling: Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 3-5 equivalents) while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent) and cool it to 0 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 3-chloropicolinic acid over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: A precipitate should form. Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to improve purity.

Protocol 2: HPLC-MS Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection (UV): 254 nm.

  • Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Scan Range: m/z 100-500.

Visualizations

Reaction_Pathway A 3-Chloropicolinic Acid C This compound (Desired Product) A->C Nitration B Nitrating Agent (HNO3/H2SO4) B->C

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_0 Nitration of 3-Chloropicolinic Acid cluster_1 Potential Products A 3-Chloropicolinic Acid B This compound (Desired Product) A->B Desired Reaction C 3-Chloro-4-nitropicolinic Acid (Positional Isomer) A->C Side Reaction D 3-Chloro-6-nitropicolinic Acid (Positional Isomer) A->D Side Reaction E 3-Chloro-5-nitropyridine (Decarboxylation Product) B->E Decarboxylation (High Temp.)

Caption: Potential side reactions and byproducts.

Experimental_Workflow A Crude Reaction Mixture B TLC Analysis (Initial Check) A->B C HPLC-UV/DAD (Purity & Quantification) B->C D LC-MS Analysis (Impurity Identification) C->D E Structural Elucidation (MS/MS, NMR if needed) D->E F Pure this compound E->F

Caption: Workflow for impurity identification and analysis.

References

Optimizing temperature for 3-Chloro-5-nitropicolinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-Chloro-5-nitropicolinic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of 3-chloropicolinic acid to synthesize this compound?

A1: The nitration of 3-chloropicolinic acid requires careful temperature control. The reaction is typically carried out in a two-stage temperature profile. Initially, the starting material is dissolved in concentrated sulfuric acid and cooled to a low temperature, generally between 0-10 °C, before the dropwise addition of the nitrating agent (e.g., fuming nitric acid).[1] This initial cooling is critical to control the exothermic nature of the reaction and prevent runaway reactions or the formation of byproducts. After the addition is complete, the reaction mixture is gradually heated to a higher temperature, often around 100 °C, and maintained for several hours to drive the reaction to completion.[1]

Q2: I am observing a low yield in my nitration reaction. What are the potential temperature-related causes?

A2: Low yields in the nitration of pyridine derivatives can stem from several factors related to temperature:

  • Temperature is too low: If the reaction is not heated sufficiently after the addition of the nitrating agent, the activation energy for the reaction may not be overcome, leading to an incomplete reaction.[1]

  • Temperature is too high: Conversely, excessively high temperatures can lead to the decomposition of the starting material or the desired product, as well as an increase in side reactions, such as the formation of undesired isomers or oxidative degradation, which can result in charring or tar formation.[1][2]

Q3: How does temperature affect amide coupling reactions with this compound?

A3: The optimal temperature for amide coupling depends heavily on the coupling reagents used. Many modern coupling reagents are designed to be highly efficient at room temperature.[3] However, for less reactive substrates or more sterically hindered amines, gentle heating may be necessary to increase the reaction rate. It is advisable to start the reaction at room temperature and monitor its progress. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-60 °C) can be beneficial.

Q4: What is a typical temperature range for Suzuki coupling reactions involving this compound?

A4: Suzuki-Miyaura coupling reactions are versatile, and the optimal temperature can vary significantly based on the catalyst, ligands, base, and substrates involved.[4][5] Some highly active catalyst systems can facilitate the reaction at room temperature.[6] However, a common temperature range for these couplings, especially with chloro-substituted heterocycles, is between 60 °C and 100 °C.[7][8] Higher temperatures are often required to promote the oxidative addition of the palladium catalyst to the aryl chloride bond, which is generally less reactive than aryl bromides or iodides.[5]

Troubleshooting Guides

Nitration of 3-Chloropicolinic Acid
Problem Potential Cause Troubleshooting & Optimization
Low or No Yield Incomplete reaction due to insufficient heating.After the initial cold addition of the nitrating agent, ensure the reaction is heated to the target temperature (e.g., 100 °C) and maintained for the recommended duration. Monitor reaction progress via TLC or LC-MS.[1]
Formation of Tar/Char Reaction temperature is too high, causing decomposition.Maintain a low temperature (0-10 °C) during the addition of the nitrating agent.[1] Ensure the subsequent heating is gradual and does not overshoot the target temperature. Use a well-calibrated thermometer and an efficient cooling/heating system.[2]
Presence of Multiple Products (Isomers) Poor regioselectivity due to suboptimal temperature.Lowering the reaction temperature during the nitrating agent addition can enhance regioselectivity.[9] A slower addition rate at a consistent low temperature is recommended.
Amide Coupling & Suzuki Coupling Reactions
Problem Potential Cause Troubleshooting & Optimization
Sluggish or Incomplete Reaction Reaction temperature is too low.For amide couplings, if room temperature is ineffective, gradually increase the temperature to 40-60 °C. For Suzuki couplings, if lower temperatures are not yielding product, increase the temperature in increments, for example, to 80 °C or 100 °C, while monitoring for product formation and potential decomposition.[7]
Product Decomposition Reaction temperature is too high.If product degradation is observed at elevated temperatures (e.g., via TLC or LC-MS), reduce the reaction temperature. Consider a longer reaction time at a lower temperature. For Suzuki couplings, a change in ligand or catalyst system might allow for lower reaction temperatures.
Side Product Formation Suboptimal temperature leading to side reactions.Analyze the side products to understand their formation. For instance, in Suzuki couplings, high temperatures can sometimes lead to deboronation of the boronic acid.[7] In such cases, a lower temperature and longer reaction time may be beneficial.

Data Presentation

The following tables provide an illustrative summary of how temperature can influence reaction outcomes. Note that these are generalized trends, and optimal conditions should be determined empirically for each specific reaction setup.

Table 1: Illustrative Effect of Temperature on the Nitration of 3-Chloropicolinic Acid

Temperature During AdditionReaction TemperatureExpected Outcome
0-10 °C90-100 °CFavorable for desired product formation. Good control over exotherm and side reactions.[1]
> 20 °C90-100 °CIncreased risk of byproduct formation and potential for runaway reaction.
0-10 °C< 80 °CPotentially incomplete reaction, leading to low yield.
0-10 °C> 110 °CHigher risk of product decomposition and tar formation.[2]

Table 2: General Temperature Guidelines for Common Reactions with this compound

Reaction TypeReagentsTypical Temperature RangeNotes
Amide Coupling HATU, HBTU, EDC/HOBtRoom TemperatureMay require gentle heating (40-60 °C) for less reactive substrates.
Suzuki Coupling Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, K₃PO₄)60-100 °COptimal temperature is highly dependent on the catalyst/ligand system.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-chloropicolinic acid to an excess of concentrated sulfuric acid.

  • Cool the mixture in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Slowly add a stoichiometric amount of fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, remove the cooling bath and slowly heat the reaction mixture to 100 °C.

  • Maintain the reaction at 100 °C for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated product, this compound, is collected by filtration, washed with copious amounts of cold water until the filtrate is neutral, and dried under vacuum.

Protocol 2: General Procedure for Amide Coupling

Methodology:

  • To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), add the desired amine (1.1 equivalents) and a coupling agent (e.g., HATU, 1.2 equivalents).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it may be gently heated to 40-50 °C.

  • Upon completion, the reaction is worked up by dilution with an organic solvent, washing with aqueous solutions (e.g., dilute HCl, NaHCO₃, and brine), drying over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_nitration Nitration Workflow start_nitration 1. Dissolve 3-chloropicolinic acid in conc. H₂SO₄ cool 2. Cool to 0-10 °C start_nitration->cool add_hno3 3. Add fuming HNO₃ dropwise (maintain T < 10 °C) cool->add_hno3 heat 4. Heat to 100 °C for 4-6h add_hno3->heat workup_nitration 5. Quench on ice & filter heat->workup_nitration product_nitration This compound workup_nitration->product_nitration

Caption: Workflow for the synthesis of this compound.

logical_relationship cluster_troubleshooting Temperature Troubleshooting Logic issue Low Reaction Yield temp_low Is temperature too low? issue->temp_low Check reaction progress temp_high Is temperature too high? issue->temp_high Check for byproducts/ decomposition increase_temp Increase Temperature/Time temp_low->increase_temp Yes other_issues Investigate other factors (reagents, stoichiometry) temp_low->other_issues No decrease_temp Decrease Temperature/ Check for Degradation temp_high->decrease_temp Yes temp_high->other_issues No

Caption: Troubleshooting logic for low yield based on temperature.

References

Stability issues and degradation of 3-Chloro-5-nitropicolinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-5-nitropicolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation behavior of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What could be the cause?

A1: A yellow discoloration of your this compound solution can be an indicator of degradation, particularly under exposure to light or alkaline conditions. Nitroaromatic compounds are known to be susceptible to photodegradation, which can lead to the formation of colored byproducts. Additionally, under basic pH, displacement of the chloro or nitro group via nucleophilic aromatic substitution can occur, potentially leading to colored impurities. It is recommended to prepare solutions fresh and protect them from light.

Q2: I am observing a loss of potency in my stock solution of this compound over time. What are the likely degradation pathways?

A2: Loss of potency can be attributed to several degradation pathways. The primary routes of degradation for this compound are likely hydrolysis, photodegradation, and potentially thermal degradation. The ester-like nature of the picolinic acid moiety can be susceptible to hydrolysis under acidic or basic conditions. The nitro group can be reduced to an amino group, and the chloro group can be displaced.

Q3: What are the best practices for preparing and storing solutions of this compound to ensure stability?

A3: To maximize the stability of your this compound solutions, please adhere to the following best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. For aqueous solutions, use buffered systems to maintain a stable pH, preferably in the slightly acidic range (pH 4-6).

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Temperature: Store stock solutions at low temperatures (2-8 °C) to minimize thermal degradation. For long-term storage, consider storing at -20 °C.

  • Inert Atmosphere: For solutions in organic solvents that are sensitive to oxidation, purging with an inert gas like nitrogen or argon before sealing can be beneficial.

  • Fresh Preparation: Whenever possible, prepare solutions fresh before use to avoid degradation over time.

Q4: I need to perform a forced degradation study on this compound. What conditions should I test?

A4: A comprehensive forced degradation study should include the following stress conditions as recommended by ICH guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60 °C (in solid state and in solution)

  • Photodegradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

  • Symptom: Appearance of new peaks in the HPLC chromatogram of a this compound solution that were not present in the initial analysis.

  • Possible Cause: This is a strong indication of degradation. The retention times of the new peaks will depend on the polarity of the degradation products.

  • Troubleshooting Steps:

    • Verify System Suitability: Ensure the HPLC system is functioning correctly by running a standard of known purity.

    • Analyze Blank: Inject a blank solvent to rule out contamination from the solvent or system.

    • Review Storage Conditions: Check the storage conditions (temperature, light exposure, pH of the solution) of your sample.

    • Hypothesize Degradation Products: Based on the structure, potential degradation products could be more polar (e.g., hydroxylation products from hydrolysis) or less polar (e.g., decarboxylated product).

    • LC-MS Analysis: If available, perform LC-MS analysis to obtain the mass of the impurity peaks to help in their identification.

Issue 2: Poor Solubility or Precipitation in Aqueous Buffers

  • Symptom: The compound does not fully dissolve or precipitates out of an aqueous buffer over time.

  • Possible Cause: this compound has limited aqueous solubility, which can be further influenced by the pH and ionic strength of the buffer.

  • Troubleshooting Steps:

    • Check pH: The solubility of carboxylic acids is pH-dependent. Solubility generally increases at higher pH values where the carboxylic acid is deprotonated. However, be mindful that high pH can accelerate degradation.

    • Use Co-solvents: Consider adding a small percentage of a water-miscible organic solvent (e.g., acetonitrile, methanol, or DMSO) to your buffer to increase solubility. Start with a low percentage (e.g., 5-10%) and increase as needed, ensuring the co-solvent is compatible with your experimental setup.

    • Sonication: Gentle sonication can aid in the dissolution process.

    • Prepare Fresh: Prepare the solution immediately before use to minimize the time for potential precipitation.

Quantitative Data Summary

The following tables provide illustrative quantitative data based on typical behavior of similar compounds to guide researchers.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25 °C
Methanol> 50
Acetonitrile> 50
Dimethyl Sulfoxide (DMSO)> 100
Water (unbuffered)~0.5
Phosphate Buffer (pH 7.4)~2.5
0.1 M HCl~0.3
0.1 M NaOH> 10 (with degradation)

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60 °C~15%Hydrolysis product (3-Hydroxy-5-nitropicolinic acid)
0.1 M NaOH4 hours60 °C> 50%Multiple degradation products
3% H₂O₂24 hoursRoom Temp~20%Oxidative degradation products
Heat (Solid)7 days80 °C< 5%Minor unspecified products
Photolysis (Solution)24 hoursRoom Temp~30%Photodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60 °C. Withdraw samples at appropriate time points (e.g., 1, 2, 4 hours), neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours) and dilute for analysis.

  • Thermal Degradation (Solution): Incubate the stock solution at 60 °C, protected from light. Withdraw samples at specified intervals.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber. A control sample should be wrapped in aluminum foil and placed in the same chamber. Analyze samples at appropriate time points.

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected Peak Observed q1 Is the HPLC system working correctly? start->q1 step1 Run System Suitability Test q1->step1 No q2 Is the solvent contaminated? q1->q2 Yes a1_yes Yes a1_no No end Issue Resolved step1->end step2 Analyze Blank Injection q2->step2 Yes q3 Were storage conditions appropriate? q2->q3 No a2_yes Yes a2_no No step2->end step3 Review Storage: Temp, Light, pH q3->step3 No conclusion Peak is likely a degradation product. Consider LC-MS. q3->conclusion Yes a3_yes Yes a3_no No step3->conclusion

Caption: Troubleshooting workflow for identifying the source of unexpected peaks in an HPLC chromatogram.

G cluster_pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_reduction Reduction cluster_decarboxylation Decarboxylation parent This compound hydrolysis_product 3-Hydroxy-5-nitropicolinic acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ photo_product Various Photoproducts parent->photo_product Light (hν) reduction_product 3-Chloro-5-aminopicolinic acid parent->reduction_product Reducing Agent decarboxy_product 3-Chloro-5-nitropyridine parent->decarboxy_product Heat (Δ)

Caption: Potential degradation pathways for this compound under various stress conditions.

How to resolve solubility problems of 3-Chloro-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility challenges encountered with 3-Chloro-5-nitropicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted picolinic acid. Generally, picolinic acids are soluble in water. However, the presence of the chloro and nitro groups on the aromatic ring tends to decrease its aqueous solubility. It is expected to be more soluble in organic solvents.

Q2: I am observing precipitation when I try to dissolve this compound in an aqueous buffer for my biological assay. What could be the cause?

A2: Precipitation in aqueous buffers is a common issue with compounds like this compound. The primary reasons include:

  • Low Aqueous Solubility: The compound may have inherently low solubility in water-based systems.

  • pH Effects: As a carboxylic acid, its solubility is highly dependent on the pH of the solution. At or below its pKa, the compound will be in its less soluble, protonated form.

  • Solvent Shock: If you are diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution.

  • Concentration Exceeding Solubility Limit: The final concentration of the compound in your assay may be higher than its maximum solubility in the chosen buffer.

Q3: How can I improve the solubility of this compound in my experiments?

A3: Several strategies can be employed to improve solubility:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) and then dilute it into your aqueous buffer.

  • pH Adjustment: For weakly acidic compounds like this, increasing the pH of the solution above its pKa will deprotonate the carboxylic acid group, forming a more soluble salt. A small amount of a suitable base (e.g., NaOH) can be used to adjust the pH.

  • Temperature Control: Gently warming the solution can sometimes help to dissolve the compound. However, be cautious as this can also lead to precipitation if the solution is cooled down. Always check the compound's stability at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help to break down solid particles and enhance dissolution.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: While DMSO is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.

Q5: Can I use a solution that has a visible precipitate?

A5: No, it is strongly advised not to use a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.

Troubleshooting Guide

Issue: Immediate Precipitation Upon Dilution of Organic Stock into Aqueous Buffer
Observation Potential Cause Recommended Solution
A cloudy or milky solution forms instantly.Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.1. Slow Addition with Agitation: Add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. 2. Serial Dilution: Perform an intermediate dilution of the stock solution in a solvent of intermediate polarity (e.g., a 1:1 mixture of DMSO and your aqueous buffer) before the final dilution.
Concentration Too High: The final concentration exceeds the compound's solubility limit in the aqueous buffer.1. Lower the Final Concentration: Redesign the experiment to use a lower, soluble concentration of the compound. 2. Increase Co-solvent Percentage: Slightly increase the final percentage of the organic co-solvent (e.g., DMSO), being mindful of its potential effects on the assay.
Issue: Compound Fails to Dissolve in the Initial Solvent
Observation Potential Cause Recommended Solution
Solid particles remain suspended in the solvent even after vigorous mixing.Inappropriate Solvent: The chosen solvent may not have the right polarity to effectively dissolve the compound.1. Consult Solubility Data: Refer to the qualitative solubility table below and test small amounts of the compound in different recommended solvents. 2. Use a Stronger Polar Aprotic Solvent: Try solvents like DMSO or DMF, which are generally effective for a wide range of organic compounds.
Low Temperature: The dissolution process may be slow at room temperature.1. Gentle Warming: Warm the solution gently (e.g., to 37-50°C) while stirring. Ensure the compound is stable at this temperature. 2. Sonication: Place the vial in an ultrasonic bath for short intervals to aid dissolution.

Data Presentation

Qualitative Solubility of this compound
Solvent Relative Polarity Anticipated Solubility Notes
WaterHighLow to ModerateSolubility is expected to be pH-dependent.
MethanolHighModerate to HighA polar protic solvent that should be effective.
EthanolHighModerate to HighSimilar to methanol, should be a good solvent.
AcetoneMediumModerate to HighA polar aprotic solvent that is often a good choice for organic acids.
Dimethyl Sulfoxide (DMSO)HighHighAn excellent solvent for preparing high-concentration stock solutions.
Dimethyl Formamide (DMF)HighHighAnother excellent solvent for preparing concentrated stocks.

Note: This table is based on the general principles of solubility for structurally related compounds. Experimental verification is recommended.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Calculate the Required Mass:

    • The molecular weight of this compound is 202.55 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 202.55 g/mol * (1000 mg / 1 g) = 2.0255 mg.

  • Weighing the Compound:

    • Accurately weigh out approximately 2.03 mg of this compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound to a clean, appropriately sized vial.

    • Add 1 mL of anhydrous DMSO to the vial.

  • Mixing:

    • Vortex the solution thoroughly until all the solid has completely dissolved.

    • If necessary, gently warm the vial or place it in a sonicator for a few minutes to aid dissolution.

  • Storage:

    • Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C for long-term storage.

Mandatory Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Dissolve Compound check_dissolved Is the compound fully dissolved? start->check_dissolved precipitate_on_dilution Does precipitation occur upon dilution into aqueous buffer? check_dissolved->precipitate_on_dilution Yes troubleshoot_initial Troubleshoot Initial Dissolution: - Try alternative organic solvent (DMSO, DMF) - Gentle warming - Sonication - Adjust pH (if applicable) check_dissolved->troubleshoot_initial No solution_ready Solution is ready for use precipitate_on_dilution->solution_ready No troubleshoot_dilution Troubleshoot Dilution Precipitation: - Slow, dropwise addition with stirring - Serial dilution - Lower final concentration - Increase co-solvent percentage precipitate_on_dilution->troubleshoot_dilution Yes troubleshoot_initial->start reassess Re-evaluate experimental parameters troubleshoot_dilution->reassess reassess->start

Caption: A logical workflow for troubleshooting common solubility problems.

Caption: A standard experimental workflow for preparing a working solution.

Troubleshooting peak broadening in chromatography of aromatic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peak broadening in the chromatography of aromatic acids. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides to address specific problems related to peak broadening.

Q1: Why are all the peaks in my chromatogram broad?

Broad peaks across an entire chromatogram often indicate a system-wide issue rather than a problem with a specific analyte.

Possible Causes & Solutions:

CauseRecommended ActionDetailed Protocol
Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected to avoid dead volume.[1][2]Protocol for Minimizing Extra-Column Volume: 1. Use pre-cut, low-dispersion tubing (e.g., 0.005" or 0.127 mm I.D.) for all connections. 2. Ensure tubing is cut perfectly flat and sits flush against the receiving port before tightening the fitting. 3. Use finger-tight fittings where possible and avoid over-tightening, which can deform the tubing.[3]
Column Deterioration A void at the column inlet or general degradation of the stationary phase can cause broad peaks for all analytes.[4]Protocol for Column Flushing: 1. Disconnect the column from the detector. 2. Flush with a series of solvents in order of increasing strength, starting with the mobile phase without buffer salts.[5] 3. A typical sequence for a reversed-phase column is: Water -> Methanol -> Acetonitrile -> Isopropanol. Flush with at least 10-20 column volumes of each solvent.[5]
Improper Flow Rate The flow rate may be too low, leading to increased longitudinal diffusion.[6]Protocol for Flow Rate Optimization: 1. Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions. 2. If the optimal flow rate is unknown, perform a van Deemter plot experiment by injecting a standard at various flow rates and measuring the plate height to determine the optimal linear velocity.
Temperature Fluctuations Inconsistent column temperature can lead to variable retention times and peak broadening.[7][8]Protocol for Temperature Control: 1. Use a column oven to maintain a stable temperature throughout the analysis. 2. Ensure the mobile phase is pre-heated before entering the column, especially at higher flow rates, by using a sufficient length of tubing within the oven.[4]

Q2: Why are only the peaks for my aromatic acids broad and tailing, while other compounds in the same run look fine?

This scenario points towards specific chemical interactions between your aromatic acid analytes and the stationary phase.

Possible Causes & Solutions:

CauseRecommended ActionDetailed Protocol
Inappropriate Mobile Phase pH The pH of the mobile phase is critical for controlling the ionization state of aromatic acids.[9][10][11] If the pH is close to the pKa of the acid, both ionized and non-ionized forms will exist, leading to peak broadening.[11]Protocol for Mobile Phase pH Adjustment: 1. Determine the pKa of your aromatic acid analytes. 2. Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the acids to ensure they are in their non-ionized form.[12] 3. Use a buffer with a pKa close to the desired mobile phase pH for stable and reproducible results.[13]
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of aromatic acids, causing peak tailing.[14]Protocol for Minimizing Silanol Interactions: 1. Use a modern, end-capped, high-purity silica column (Type B silica).[14] 2. Add a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to suppress silanol activity.[15] 3. Consider using a column with a different stationary phase, such as a phenyl column, which can offer different selectivity for aromatic compounds through π-π interactions.[13][16]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[14][17]Protocol for Sample Concentration Optimization: 1. Dilute your sample and inject a smaller mass of the analyte. 2. Reduce the injection volume.[3] 3. If a larger injection volume is necessary, ensure the sample solvent is weaker than or the same as the initial mobile phase to prevent band broadening at the column inlet.[14]

Experimental Workflows and Diagrams

Visualizing the troubleshooting process can help in systematically identifying and resolving the root cause of peak broadening.

TroubleshootingWorkflow start Peak Broadening Observed all_peaks Are all peaks broad? start->all_peaks system_issue System-Wide Issue all_peaks->system_issue Yes specific_peaks Analyte-Specific Issue (Aromatic Acids) all_peaks->specific_peaks No check_extracolumn Check Extra-Column Volume system_issue->check_extracolumn check_column Inspect/Flush Column system_issue->check_column check_flowrate Verify Flow Rate system_issue->check_flowrate check_ph Optimize Mobile Phase pH specific_peaks->check_ph check_silanol Address Silanol Interactions specific_peaks->check_silanol check_overload Check for Column Overload specific_peaks->check_overload

Caption: Troubleshooting workflow for peak broadening.

LogicDiagram cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions p1 Broad, Tailing Peaks for Aromatic Acids c1 Incorrect Mobile Phase pH p1->c1 c2 Secondary Silanol Interactions p1->c2 c3 Column Overload p1->c3 s1 Adjust pH to be < pKa of acids c1->s1 s2 Use End-Capped Column or Add Modifier c2->s2 s3 Dilute Sample or Reduce Injection Volume c3->s3

References

Technical Support Center: Strategies for Removing Regioisomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively remove regioisomeric impurities from their synthetic mixtures.

Frequently Asked Questions (FAQs)

Q1: What are regioisomeric impurities and why are they difficult to separate?

Regioisomers, or positional isomers, are molecules that have the same molecular formula and functional groups but differ in the location of these groups on a parent structure. This structural similarity often results in very similar physical and chemical properties, such as polarity, solubility, and boiling point.[1][2] Consequently, separating them using standard purification techniques like column chromatography or crystallization can be challenging because their interactions with stationary phases and solvents are nearly identical.[3]

Q2: What is the first step I should take when facing a regioisomer separation challenge?

The first step is to develop a reliable analytical method to visualize the separation. Thin-Layer Chromatography (TLC) is a common starting point. Experiment with various solvent systems to achieve baseline separation on the TLC plate.[4] If you can separate the spots on TLC, you can likely separate them using column chromatography.[4] If TLC fails, more advanced techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) may be necessary to develop a separation method.[1][5]

Q3: When should I choose crystallization over chromatography?

Crystallization is an effective purification technique, particularly on a large scale, if there is a significant difference in the solubility of the regioisomers in a chosen solvent.[6][7] It is also advantageous when the desired isomer is the major component and can be selectively crystallized, leaving the impurities in the mother liquor.[6][7] If isomers co-crystallize or form a solid solution, chromatography is a more suitable approach.[4]

Q4: Can changing the stationary phase in chromatography improve separation?

Absolutely. If standard silica gel does not provide adequate separation, switching to a different stationary phase is a common strategy.[8] Options include:

  • Alumina (acidic, basic, or neutral): Offers different selectivity compared to silica.[8]

  • Reverse-phase silica (C8, C18): Separates compounds based on hydrophobicity and is effective for polar compounds.[3][9]

  • Silver nitrate-impregnated silica: Useful for separating isomers with differing degrees of unsaturation.

Q5: What is chemical derivatization and when should it be used?

Chemical derivatization is the process of reacting the mixture of isomers with a chemical reagent to convert them into new compounds (derivatives) with different physical properties.[10][11] This strategy is employed when direct separation by chromatography or crystallization fails. The goal is to create derivatives that are easily separable. After separation, the derivatizing group is removed to yield the pure regioisomers.[8] This is particularly useful when isomers have functional groups like alcohols, amines, or carboxylic acids that can be readily reacted.[12]

Troubleshooting Guides

Issue 1: Regioisomers are inseparable on a silica gel TLC plate.

When your regioisomers show up as a single spot on a silica TLC plate, it's a clear indicator that standard column chromatography will fail.

Troubleshooting Steps:

  • Vary the Mobile Phase:

    • Change Polarity: Systematically test a wide range of solvent systems, from non-polar (e.g., Hexane/Ethyl Acetate) to more polar (e.g., Dichloromethane/Methanol).

    • Use a Three-Solvent System: Sometimes, adding a third solvent in a small percentage (e.g., 1-2% acetic acid or triethylamine) can significantly alter selectivity.[8][9] For basic compounds like amines, adding a base can sharpen spots and improve separation.[9] For acidic compounds, adding an acid can have a similar effect.[9]

  • Try Different Stationary Phases:

    • Run TLC tests on different plates, such as alumina or reverse-phase C18 plates, to see if they offer better selectivity.[8]

  • Consider Preparative TLC:

    • If a slight separation is visible on an analytical TLC plate, preparative TLC can be an option. By running the plate multiple times (developing), the small separation distance between the isomers can be amplified.[9]

  • Move to HPLC:

    • If TLC methods are exhausted, developing an HPLC method is the next logical step. Both normal-phase and reverse-phase HPLC offer much higher resolving power.[3][5]

Issue 2: Regioisomers co-crystallize from every tested solvent.

This happens when the regioisomers have very similar crystal lattice energies and can substitute for each other within a crystal structure.

Troubleshooting Steps:

  • Utilize a Multi-Solvent System: Instead of a single solvent, try crystallization from a binary or tertiary solvent mixture. Dissolve the solid in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until turbidity appears, then allow it to cool slowly.

  • Seeding: If you can obtain a pure crystal of the desired isomer (even a tiny one), use it to seed a supersaturated solution. Seeding can selectively induce the crystallization of one isomer over the other.[13]

  • Melt Crystallization: For thermally stable compounds, melt crystallization can be an option. This process involves partially melting the solid mixture and then slowly cooling it, which can enrich one isomer in the solid phase.[14]

  • Derivatize for Crystallization: Convert the isomers into derivatives (e.g., salts, esters) that may have vastly different crystallization properties. A classic example is forming diastereomeric salts from a racemic mixture of chiral amines; a similar principle can be applied to regioisomers if a suitable chiral derivatizing agent can introduce a point of differentiation.

Data Presentation: Chromatographic System Selectivity

Separating regioisomers often requires moving beyond standard silica gel chromatography. The choice of stationary and mobile phases is critical for achieving resolution.

Purification MethodStationary PhaseCommon Mobile Phase(s)Limitations & Considerations
Normal Phase Chromatography Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolOften fails for regioisomers with very similar polarities.[3] Adding acid/base modifiers can improve separation for ionizable compounds.[6][9]
Reverse Phase HPLC C18 or C8Acetonitrile/Water, Methanol/WaterMay be ineffective if hydrophobic properties are too similar.[3] Low solubility of organic intermediates in aqueous solvents can be problematic.[3]
Chiral HPLC Chiral Stationary Phase (e.g., Chiralpak®)Hexane/2-PropanolPrimarily for enantiomers, but can sometimes resolve regioisomers, especially if chirality is present elsewhere in the molecule.[5]
Gas Chromatography (GC) Rtx®-35, Rtx®-65 (mid-polarity phases)Inert carrier gas (e.g., He, H₂)Limited to volatile and thermally stable compounds. Column choice is critical; phases with different selectivities (e.g., dipole-dipole interactions) can separate isomers with similar boiling points.[1][15]

Experimental Protocols

Protocol 1: Column Chromatography with a Modified Mobile Phase

This protocol is for separating acidic or basic regioisomers that show poor separation or streaking on standard silica gel.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Mobile Phase Preparation: Prepare the elution solvent. If your compounds are basic, add 0.5-1% triethylamine. If they are acidic, add 0.5-1% acetic acid.

  • Sample Loading: Dissolve the crude regioisomeric mixture in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Add the mobile phase to the column and begin elution, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified isomers.

Protocol 2: Fractional Crystallization

This protocol is designed to separate two regioisomers with slightly different solubilities.

  • Solvent Screening: Test the solubility of the mixture in various solvents at room temperature and at their boiling points to find a suitable solvent that shows a large solubility difference with temperature.

  • Dissolution: Place the regioisomeric mixture in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystal growth, you can insulate the flask. Do not disturb the flask during cooling.

  • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired product.[13]

  • Isolation: Collect the first crop of crystals by suction filtration. These crystals will be enriched in the less soluble isomer.

  • Second Crop: Concentrate the filtrate (mother liquor) by evaporating some of the solvent and cool again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Purity Check: Check the purity of each crop by an appropriate analytical method (e.g., HPLC, GC, NMR). Repeat the crystallization process on each crop to improve purity.

Visualizations

Workflow Diagrams

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; start [label="Crude Regioisomeric\nMixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [shape=box]; pass [shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Graph structure start -> process_analysis [label="Analytical Assessment"]; process_analysis [label="TLC / LC-MS / GC Analysis"]; process_analysis -> decision_separation [label="Is separation observed?"];

decision_separation -> process_scaleup [label="Yes"]; process_scaleup [label="Scale-up Purification\n(Column, Prep-HPLC, etc.)"]; process_scaleup -> pass [label=""]; pass [label="Pure Isomers\nObtained"];

decision_separation -> process_optimize [label="No"]; process_optimize [label="Optimize Separation Method"]; process_optimize -> decision_optimize [label="Successful?"];

decision_optimize -> process_scaleup [label="Yes"]; decision_optimize -> fail [label="No"]; fail [label="Try Alternative Strategy\n(Crystallization, Derivatization)"]; fail -> pass; }

Caption: General workflow for separating regioisomeric impurities.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; start [label="Poor Separation\non Silica Gel Column", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reco [shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Graph structure start -> decision_streaking [label="Analysis of Chromatogram"]; decision_streaking [label="Are peaks/spots\nstreaking?"];

decision_streaking -> reco_modifier [label="Yes"]; reco_modifier [label="Add mobile phase modifier:\n- 0.5% Triethylamine (for bases)\n- 0.5% Acetic Acid (for acids)"];

decision_streaking -> decision_rf [label="No"]; decision_rf [label="Are spots inseparable\n(ΔRf ≈ 0)?"];

decision_rf -> reco_solvent [label="No, but ΔRf is small"]; reco_solvent [label="Systematically vary\nsolvent polarity and composition"];

decision_rf -> reco_new_system [label="Yes"]; reco_new_system [label="Change the stationary phase:\n- Alumina\n- Reverse Phase (C18)\n- Switch to HPLC/SFC"]; }

Caption: Decision tree for troubleshooting poor chromatographic separation.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; start [label="Inseparable\nRegioisomer Mixture", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [shape=box]; product [shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Graph structure start -> process_react [label="Step 1"]; process_react [label="React with derivatizing agent\n(e.g., protecting group)"];

process_react -> process_separate [label="Step 2"]; process_separate [label="Separation of new derivatives\n(now have different properties)"];

process_separate -> process_deprotect [label="Step 3"]; process_deprotect [label="Cleave derivatizing group\nfrom each separated fraction"];

process_deprotect -> product [label="Final Products"]; product [label="Pure, Separated\nRegioisomers"]; }

Caption: Workflow for purification via chemical derivatization.

References

Validation & Comparative

Reactivity Face-Off: 3-Chloro-5-nitropicolinic Acid vs. 6-Chloro-5-nitropicolinic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the myriad of heterocyclic compounds, substituted picolinic acids serve as crucial scaffolds. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: 3-Chloro-5-nitropicolinic acid and 6-Chloro-5-nitropicolinic acid. Understanding their distinct chemical behaviors is essential for researchers aiming to leverage these molecules in the synthesis of complex drug candidates.

This comparison focuses on their susceptibility to common synthetic transformations pivotal in drug development, including nucleophilic aromatic substitution (SNAr), amide bond formation, and palladium-catalyzed cross-coupling reactions. The analysis is supported by established principles of electronic effects and is supplemented with generalized experimental protocols.

At a Glance: Structural and Physicochemical Properties

A foundational understanding of the physical and chemical properties of these isomers is critical before delving into their reactivity. The positioning of the chloro, nitro, and carboxylic acid functionalities on the pyridine ring dictates the electronic distribution and, consequently, the chemical behavior of each molecule.

PropertyThis compound6-Chloro-5-nitropicolinic acid
CAS Number 141238-23-5[1][2][3][4][5]353277-27-7
Molecular Formula C₆H₃ClN₂O₄[1][2][3][5]C₆H₃ClN₂O₄
Molecular Weight 202.55 g/mol [1][3]202.55 g/mol
IUPAC Name 3-chloro-5-nitropyridine-2-carboxylic acid[1][3]6-chloro-5-nitropyridine-2-carboxylic acid
Structure this compound structure6-Chloro-5-nitropicolinic acid structure

The Decisive Factor: Nucleophilic Aromatic Substitution (SNAr) Reactivity

The primary differentiator in the utility of these two isomers lies in the reactivity of the chlorine atom towards nucleophilic aromatic substitution. This reaction is a cornerstone in the assembly of complex molecules, allowing for the introduction of a wide array of functional groups.

The rate of an SNAr reaction is profoundly influenced by the electronic stabilization of the intermediate Meisenheimer complex formed upon nucleophilic attack.[6] Electron-withdrawing groups, such as the nitro group and the pyridine ring nitrogen, are crucial for this stabilization, particularly when they are positioned ortho or para to the leaving group.[6]

In 6-Chloro-5-nitropicolinic acid , the chlorine atom at the 6-position is ortho to the strongly electron-withdrawing nitro group at the 5-position and ortho to the ring nitrogen. This arrangement provides excellent stabilization for the negative charge that develops in the Meisenheimer complex, rendering the 6-position highly activated towards nucleophilic attack.

Conversely, in This compound , the chlorine atom at the 3-position is meta to the nitro group. While the pyridine nitrogen and the nitro group still activate the ring, the lack of a direct ortho or para relationship between the leaving group and the primary activating nitro group results in significantly less stabilization of the reaction intermediate.

SNAr_Reactivity_Comparison cluster_6_chloro 6-Chloro-5-nitropicolinic acid cluster_3_chloro This compound 6_Chloro_Struct Structure 6_Chloro_Activation Cl is ortho to NO₂ (Strong Activation) 6_Chloro_Struct->6_Chloro_Activation 6_Chloro_Intermediate Stabilized Meisenheimer Complex 6_Chloro_Activation->6_Chloro_Intermediate 6_Chloro_Reactivity High Reactivity 6_Chloro_Intermediate->6_Chloro_Reactivity 3_Chloro_Struct Structure 3_Chloro_Activation Cl is meta to NO₂ (Weak Activation) 3_Chloro_Struct->3_Chloro_Activation 3_Chloro_Intermediate Less Stabilized Meisenheimer Complex 3_Chloro_Activation->3_Chloro_Intermediate 3_Chloro_Reactivity Low Reactivity 3_Chloro_Intermediate->3_Chloro_Reactivity

Caption: Comparison of factors influencing SNAr reactivity.

Quantitative Reactivity Comparison of Related Chloronitropyridines
SubstratePosition of ClPosition of NO₂Relative Reactivity
4-Chloro-3-nitropyridine43Very High
2-Chloro-3-nitropyridine23High
5-Chloro-2-nitropyridine52Moderate
2-Chloro-5-nitropyridine25Moderate
3-Chloro-2-nitropyridine32Very Low
3-Chloro-4-nitropyridine34Very Low
Data adapted from a comparative guide on chloronitropyridine reactivity.[6]

This data underscores the principle that a chloro substituent ortho or para to a nitro group is significantly more labile. By analogy, the ortho relationship in 6-chloro-5-nitropicolinic acid suggests a much higher reactivity than the meta relationship in the 3-chloro isomer.

Amide Bond Formation: A Common Ground

Both isomers possess a carboxylic acid functional group, making them amenable to standard amide bond formation protocols. The reactivity of the carboxylic acid is primarily influenced by the overall electron-withdrawing nature of the substituted pyridine ring, which enhances the electrophilicity of the carboxyl carbon.

Given that both rings are substituted with a chloro and a nitro group, the electronic environment of the carboxylic acid is broadly similar. Therefore, it is anticipated that both this compound and 6-Chloro-5-nitropicolinic acid will exhibit comparable reactivity in amide coupling reactions. Standard coupling reagents such as HATU, HOBt/EDC, or conversion to the acid chloride followed by reaction with an amine are expected to be effective for both isomers.

Amide_Formation_Workflow Start Picolinic Acid (3-Chloro or 6-Chloro) Activation Activation (e.g., SOCl₂, HATU) Start->Activation Activated_Intermediate Activated Intermediate (Acid Chloride or Activated Ester) Activation->Activated_Intermediate Reaction Nucleophilic Acyl Substitution Activated_Intermediate->Reaction Amine Amine (R-NH₂) Amine->Reaction Product Amide Product Reaction->Product

Caption: General workflow for amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on both pyridine rings can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds. The success and rate of these reactions are dependent on the oxidative addition of the aryl chloride to the palladium catalyst.

Generally, the oxidative addition step is favored for aryl chlorides that are electron-deficient. Both isomers are electron-deficient due to the presence of the nitro group and the pyridine nitrogen. However, the higher reactivity of the C-Cl bond in the 6-chloro isomer, as established in the context of SNAr, may also translate to a more facile oxidative addition in cross-coupling reactions. Therefore, it is plausible that 6-Chloro-5-nitropicolinic acid may exhibit superior performance in certain palladium-catalyzed cross-coupling reactions, potentially requiring milder reaction conditions or resulting in higher yields compared to its 3-chloro counterpart.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amination)

This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup: To a solution of the chloronitropicolinic acid (1.0 eq.) in a suitable solvent (e.g., DMF, NMP, or an alcohol) is added the amine nucleophile (1.1 - 2.0 eq.) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the HCl byproduct.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the substrate and nucleophile. Reactions with the more reactive 6-chloro isomer may proceed at lower temperatures.

  • Monitoring: The reaction progress is monitored by an appropriate technique, such as TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

General Protocol for Amide Bond Formation (via Acid Chloride)
  • Acid Chloride Formation: The chloronitropicolinic acid (1.0 eq.) is suspended in a suitable solvent (e.g., CH₂Cl₂ or toluene) containing a catalytic amount of DMF. Thionyl chloride (2.0-3.0 eq.) is added dropwise, and the mixture is heated to reflux until the reaction is complete (typically 1-3 hours). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

  • Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., CH₂Cl₂) and cooled in an ice bath. A solution of the desired amine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in the same solvent is added dropwise.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until completion (typically 1-16 hours).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, dilute base, and brine, then dried and concentrated. The crude amide is purified by chromatography or recrystallization.

Summary and Recommendation

The choice between this compound and 6-Chloro-5-nitropicolinic acid should be guided by the intended synthetic strategy.

  • For facile introduction of nucleophiles at the chloro-substituted position, 6-Chloro-5-nitropicolinic acid is the unequivocally superior choice due to the highly activated nature of the 6-position towards nucleophilic aromatic substitution.

  • For reactions primarily involving the carboxylic acid functionality, such as amide bond formation, both isomers are expected to perform similarly.

  • In the context of palladium-catalyzed cross-coupling reactions, 6-Chloro-5-nitropicolinic acid may offer an advantage due to the potentially more facile oxidative addition at the electron-deficient C-Cl bond.

Researchers and drug development professionals are advised to consider the pivotal role of positional isomerism on chemical reactivity to streamline synthetic routes and accelerate the discovery of new chemical entities.

References

A Comparative Analysis of Substituted Nitrobenzoic and Nitropicolinic Acids: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of substituted nitrobenzoic and nitropicolinic acids, supported by experimental data.

Substituted nitrobenzoic acids and nitropicolinic acids are two classes of aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The presence of the electron-withdrawing nitro group profoundly influences the physicochemical properties and biological functions of these molecules. This guide provides a comparative analysis of these two scaffolds, summarizing their key physicochemical characteristics, biological activities, and the experimental protocols used for their evaluation.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between nitrobenzoic and nitropicolinic acids lies in their core aromatic structure: a benzene ring for the former and a pyridine ring for the latter. This distinction significantly impacts their electronic properties, acidity, and lipophilicity.

The acidity, represented by the pKa value, is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The position of the nitro group on the aromatic ring has a substantial effect on the acidity of the carboxylic acid. In general, all nitro-substituted benzoic acids are more acidic than benzoic acid itself (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion.[1]

Similarly, nitropicolinic acids are acidic compounds, and their pKa values are influenced by the position of the nitro group on the pyridine ring. The nitrogen atom in the pyridine ring also contributes to the overall electronic properties of the molecule.

Compound ClassIsomer/DerivativeMolecular Weight ( g/mol )Melting Point (°C)pKaWater Solubility
Nitrobenzoic Acid 2-Nitrobenzoic acid167.12146–148~2.17~7.3 g/L (25°C)
3-Nitrobenzoic acid167.12139–141~3.47~2.4 g/L (15°C)[2]
4-Nitrobenzoic acid167.12237–242~3.44<1 g/L (26°C)
Nitropicolinic Acid 4-Nitropicolinic acid168.11153~2.88 (Predicted)[3]-
5-Nitropicolinic acid168.11---
6-Methyl-5-nitropicolinic acid182.13126~2.78 (Predicted)[4]Insoluble

Biological Activities: A Spectrum of Therapeutic Potential

Both substituted nitrobenzoic and nitropicolinic acids exhibit a broad range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Nitroaromatic compounds, including both nitrobenzoic and nitropicolinic acid derivatives, are well-known for their antimicrobial properties. Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to form reactive nitrogen species that can damage cellular components.[5]

  • Substituted Nitrobenzoic Acids: Have demonstrated efficacy against a variety of bacteria, including Mycobacterium tuberculosis. The 3,5-dinitrobenzoate scaffold is a promising starting point for developing new antimycobacterial agents.[6]

  • Substituted Nitropicolinic Acids: Have shown significant promise as antituberculosis agents.[7] Notably, 6-nitropicolinamides have been identified as potent inhibitors of DprE1, an essential enzyme in the biosynthesis of the mycobacterial cell wall.[7]

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Nitrobenzoic Acid Derivatives
3,5-Dinitro N-alkyl benzamidesMycobacterium tuberculosisas low as 0.016[6]
Nitropicolinic Acid Derivatives
N-[4-(trifluoromethoxy)benzyl]-6-nitropicolinamideMycobacterium tuberculosis1.4 µM[7]
Optimized 6-nitropicolinamide derivativeMycobacterium tuberculosis0.30 µM[7]

Table 2: Comparative Antimicrobial Activity of Nitrobenzoic and Nitropicolinic Acid Derivatives. MIC values represent the minimum inhibitory concentration.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Both classes of compounds have been investigated for their potential to modulate inflammatory pathways. A common mechanism of anti-inflammatory action for some benzoic acid derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8]

  • Substituted Nitrobenzoic Acids: Certain derivatives have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation.[9]

  • Substituted Nitropicolinic Acids: Metal complexes of 5-nitropicolinic acid have demonstrated promising anti-inflammatory activity by reducing nitric oxide production in RAW 264.7 cells.[9]

Compound/Derivative ClassAssayKey FindingsReference
Nitrobenzoic Acid Derivatives Nitric Oxide (NO) Inhibition in LPS-stimulated RAW264.7 macrophagesDerivatives showed the ability to inhibit NO production.[9]
Nitropicolinic Acid Derivatives Nitric Oxide (NO) Inhibition in RAW 264.7 cellsMetal-complexes of 5-nitropicolinic acid exhibited promising activity with IC50 values for NO inhibition as low as 5.38 µg/mL.[9]

Table 3: Comparative Anti-inflammatory Activity.

Anticancer Activity

The search for novel anticancer agents is a continuous effort in drug discovery.

  • Substituted Nitrobenzoic Acids: Derivatives have shown potential in inhibiting cancer cell migration and inducing apoptosis.[6]

  • Substituted Nitropicolinic Acids: Metal complexes of 5-nitropicolinic acid have been tested against various tumor cell lines, with some showing notable activity against melanoma cells.[9]

Compound/Derivative ClassCell LineIC50 (µg/mL)Reference
Nitropicolinic Acid Derivatives
Cd(II) complex of 5-nitropicolinic acidB16-F10 (Melanoma)26.94[9]
Co(II) complex of 5-nitropicolinic acidB16-F10 (Melanoma)45.10[9]

Table 4: Anticancer Activity of 5-Nitropicolinic Acid Metal Complexes.

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling: Inhibition of COX, LOX, and NF-κB Pathways

A key mechanism for the anti-inflammatory activity of many compounds is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid. Furthermore, the NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[6][10]

Anti-inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Response Inflammation Prostaglandins->Inflammation_Response Leukotrienes->Inflammation_Response IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB->NFkB Releases Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates Nitro_acids Substituted Nitrobenzoic and Nitropicolinic Acids Nitro_acids->COX Nitro_acids->LOX Nitro_acids->IKK Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Gene_Expression->Inflammation_Response

Figure 1: Inhibition of COX, LOX, and NF-κB pathways.

Antitubercular Mechanism: DprE1 Inhibition

A key target for antitubercular nitroaromatic compounds is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. Nitro-containing inhibitors can act as suicide substrates, where the nitro group is reduced within the enzyme's active site, leading to the formation of a covalent adduct with a cysteine residue, thereby irreversibly inactivating the enzyme.

DprE1 Inhibition Workflow DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX Oxidation Reduced_Intermediate Reactive Nitroso Intermediate DprE1->Reduced_Intermediate Reduces Inactive_DprE1 Inactive Covalent Adduct DprE2 DprE2 Enzyme DPX->DprE2 Reduction DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan Cell_Wall Mycobacterial Cell Wall Arabinan->Cell_Wall Nitropicolinic_Acid Nitropicolinic Acid Derivative (Prodrug) Nitropicolinic_Acid->DprE1 Enters active site Reduced_Intermediate->DprE1 Covalently binds to Cys387 Inactive_DprE1->Arabinan Inhibits

Figure 2: DprE1 inhibition by nitropicolinic acid derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of chemical compounds.

Synthesis of 4-Nitropicolinic Acid

Principle: This protocol describes the synthesis of 4-nitropicolinic acid from 2-cyano-4-nitropyridine. The cyano group is hydrolyzed to a carboxylic acid under acidic conditions.

Procedure:

  • Dissolve 2-cyano-4-nitropyridine (5.00 g, 34 mmol) in 90% sulfuric acid (50 g).

  • Stir the reaction mixture at 120°C for 2 hours.

  • Cool the reaction to room temperature.

  • Slowly add a solution of sodium sulfite (5.60 g) in water (10 ml) dropwise at 20-25°C and continue stirring for 1 hour.

  • Warm the reaction to 80°C for 1 hour.

  • Cool the reaction to room temperature and dilute with 100 g of ice water.

  • Adjust the pH to approximately 2 with sodium carbonate.

  • Allow the product to precipitate in a refrigerator.

  • Collect the precipitate by filtration and recrystallize from a water-acetone solvent mixture to obtain the final product.[11]

In Vitro Antimicrobial Assay: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1]

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Suspend 3-5 isolated colonies of the test organism from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[1]

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins.[12]

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-1 or COX-2 enzyme, heme, and a fluorometric substrate in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent.

  • Assay Reaction: In a 96-well plate, combine the enzyme, heme, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the fluorescence generated by the reaction product over time using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to a vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[12]

Experimental Workflow cluster_synthesis Synthesis cluster_bio Biological Evaluation Start_Material Starting Material Reaction Chemical Reaction Start_Material->Reaction Purification Purification & Characterization Reaction->Purification Final_Compound Substituted Nitro-acid Purification->Final_Compound In_Vitro In Vitro Assays (Antimicrobial, Anti-inflammatory) Final_Compound->In_Vitro Data_Analysis Data Analysis (MIC, IC50) In_Vitro->Data_Analysis

Figure 3: General experimental workflow.

Conclusion

Substituted nitrobenzoic and nitropicolinic acids represent versatile chemical scaffolds with significant therapeutic potential. While both classes exhibit a range of biological activities, the current body of research suggests a particular strength for nitrobenzoic acid derivatives in broad antimicrobial and anti-inflammatory applications, whereas nitropicolinic acids have emerged as highly potent antitubercular agents. The differences in their core aromatic structures lead to distinct physicochemical properties that can be exploited for targeted drug design. Further comparative studies, particularly exploring a wider range of substitutions on the picolinic acid ring and evaluating their effects on various biological targets, will be crucial to fully elucidate the therapeutic potential of this chemical class and to perform a more direct and comprehensive comparison with their nitrobenzoic acid counterparts.

References

Validating the Structure of 3-Chloro-5-nitropicolinic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of the chemical structure of 3-Chloro-5-nitropicolinic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected spectroscopic data based on established principles and provides experimental data for analogous compounds for comparative purposes. Detailed experimental protocols for acquiring the necessary spectroscopic data are also included to aid researchers in their validation efforts.

Structural and Spectroscopic Overview of this compound

This compound is a substituted pyridine derivative with the molecular formula C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol .[1][2][3] Its structure incorporates a pyridine ring, a carboxylic acid group, a chloro group, and a nitro group, which all contribute to its unique spectroscopic signature.

structure cluster_0 mol

Caption: Chemical structure of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and provide experimental data for structurally similar compounds to serve as a benchmark for validation.

Table 1: ¹H NMR Data (Expected)

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-48.8 - 9.2d2.0 - 3.0
H-68.6 - 9.0d2.0 - 3.0
COOH10.0 - 14.0br s-

Table 2: ¹³C NMR Data (Expected)

Carbon Expected Chemical Shift (δ, ppm)
C-2 (C-COOH)165 - 170
C-3 (C-Cl)148 - 152
C-4135 - 140
C-5 (C-NO₂)140 - 145
C-6120 - 125
COOH165 - 170

Table 3: IR Spectroscopy Data (Expected)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic)3100 - 3000Medium
C=O (Carboxylic Acid)1710 - 1680Strong
C=N, C=C (Aromatic)1600 - 1450Medium-Strong
N-O (Nitro Asymmetric)1550 - 1500Strong
N-O (Nitro Symmetric)1350 - 1300Strong
C-Cl800 - 600Strong

Table 4: Mass Spectrometry Data (Expected)

Ion Expected m/z Notes
[M]⁺202/204Molecular ion peak with characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.
[M-OH]⁺185/187Loss of hydroxyl radical.
[M-COOH]⁺157/159Loss of carboxylic acid group.
[M-NO₂]⁺156/158Loss of nitro group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

    • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-MS

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

    • Instrumentation: Utilize a mass spectrometer with an EI source.

    • Data Acquisition: Acquire the mass spectrum. In EI, a standard electron energy of 70 eV is used to ionize the sample. The mass analyzer (e.g., a quadrupole or time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Compare the isotopic pattern of chlorine-containing fragments with theoretical values.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic validation of a chemical structure.

workflow cluster_0 Spectroscopic Validation Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Comparison Comparison with Expected Data & Analogs Data->Comparison Validation Structure Validation Comparison->Validation

Caption: General workflow for spectroscopic structure validation.

References

Unambiguous Structure Confirmation of Synthesis Products: A Comparative Guide to NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive structural confirmation of a newly synthesized compound is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two cornerstone analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and workflow visualizations to aid in the strategic application of these powerful technologies.

The integration of NMR and Mass Spectrometry provides a comprehensive approach to chemical structure confirmation, leveraging the strengths of each technique to deliver unambiguous results. While MS provides precise molecular weight and formula information, NMR elucidates the intricate atomic connectivity and spatial arrangement within the molecule.[1] Together, they form a powerful duo for the unequivocal identification of synthesized compounds.[1]

Performance Comparison: NMR vs. MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information for the structural elucidation of chemical compounds. NMR excels at defining the detailed molecular framework, including stereochemistry, while MS is unparalleled in its sensitivity and ability to determine molecular weight and fragmentation patterns.[2] The choice between these techniques, or their combined use, depends on the specific information required and the nature of the sample.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Detailed molecular structure, stereochemistry, dynamicsMolecular weight, fragmentation patterns
Sensitivity Low (micromole to nanomole range)High (picomole to femtomole range)[2]
Sample Amount Typically requires 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR for small molecules (<1000 g/mol ).[3]Requires significantly less material, often in the microgram to nanogram range.
Resolution High resolution allows for the distinction of subtle differences in chemical environments.High-resolution instruments can differentiate between molecules with very similar masses.
Accuracy (Mass) Not applicable for mass determination.High accuracy mass measurements can determine elemental composition.
Quantitative Analysis Inherently quantitative without the need for external standards.[4][5][6]Requires standards or internal calibrants for accurate quantification.
Reproducibility Very high.[5][7]Average, can be influenced by matrix effects.[7]
Throughput Slower, with experiments ranging from minutes to hours.Faster, with analyses often completed in minutes.
Sample State Typically solution-state, but solid-state NMR is also possible.Can analyze solid, liquid, and gaseous samples.
Destructive? Non-destructive; the sample can be recovered.[5]Destructive.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for NMR and LC-MS analysis of a synthesized small molecule.

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra for a synthesized organic compound.

1. Sample Preparation:

  • Dissolve the sample: Weigh 5-25 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR and dissolve it in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[3]

  • Transfer to NMR tube: Filter the solution through a small plug of cotton wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap and label: Cap the NMR tube and label it clearly with the sample identification.

2. Instrument Setup and Data Acquisition:

  • Insert the sample: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock and shim: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquire ¹H NMR spectrum:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 16-64 scans).

    • Set the relaxation delay (d1) to at least 1 second (or 5 times the longest T1 for quantitative measurements).

    • Acquire the free induction decay (FID).

  • Acquire ¹³C NMR spectrum:

    • Set the appropriate spectral width (e.g., -10 to 220 ppm).

    • Set a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use proton decoupling to simplify the spectrum.

    • Acquire the FID.

3. Data Processing:

  • Fourier transform: Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra to obtain the frequency-domain spectra.

  • Phase correction: Manually or automatically correct the phase of the spectra.

  • Baseline correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

This protocol describes a general procedure for analyzing a synthesized product using LC-MS.

1. Sample Preparation:

  • Dissolve the sample: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the sample: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filter the sample: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

2. LC-MS System Setup and Data Acquisition:

  • LC method development:

    • Choose an appropriate column (e.g., C18 for nonpolar compounds).

    • Develop a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Set the flow rate (e.g., 0.2-0.5 mL/min).

    • Set the column temperature (e.g., 30-40 °C).

  • MS method development:

    • Select the ionization mode (e.g., Electrospray Ionization - ESI, in positive or negative mode).

    • Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature).

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000).

    • For targeted analysis or fragmentation studies, develop a Selected Reaction Monitoring (SRM) or product ion scan method.

  • Data acquisition: Inject the prepared sample and start the LC-MS run.

3. Data Analysis:

  • Examine the Total Ion Chromatogram (TIC): Identify the peak corresponding to the synthesized product.

  • Extract the mass spectrum: Obtain the mass spectrum for the peak of interest.

  • Determine the molecular weight: Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or other adducts).

  • Confirm the elemental composition: Use the accurate mass measurement from a high-resolution mass spectrometer to determine the elemental formula.

  • Analyze fragmentation patterns: If MS/MS data was acquired, analyze the fragmentation pattern to gain further structural insights.

Visualizing the Workflow

The process of confirming the structure of a synthesis product involves a logical sequence of steps, from initial synthesis to final data analysis. This workflow can be effectively visualized using a flowchart.

Synthesis_Product_Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation & Confirmation cluster_outcome Outcome Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS_Analysis Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS_Analysis Sample NMR_Analysis NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) Purification->NMR_Analysis Sample Data_Analysis Data Analysis & Interpretation MS_Analysis->Data_Analysis MS Data NMR_Analysis->Data_Analysis NMR Data Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report

References

Comparative Guide to Structural Analogues and Bioisosteres of 3-Chloro-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of structural analogues and potential bioisosteres of 3-Chloro-5-nitropicolinic acid, a synthetic auxin herbicide. Due to the limited publicly available experimental data on the herbicidal activity of this compound itself, this guide focuses on comparing its structural analogues, for which research data is available, with established commercial herbicides. The information presented is intended to support research and development efforts in the discovery of novel herbicidal compounds.

Structural Analogues: Performance and Physicochemical Properties

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides.[1][2] Research has focused on modifying the picolinic acid scaffold to enhance herbicidal activity and spectrum. The following tables summarize the herbicidal activity of various structural analogues of this compound, primarily focusing on substitutions at the 3, 5, and 6-positions of the picolinic acid ring. The data is primarily from studies on Arabidopsis thaliana, a model organism for plant biology.

Table 1: Herbicidal Activity of Picolinic Acid Analogues against Arabidopsis thaliana Root Growth

Compound IDStructureIC50 (µM) on A. thaliana Root GrowthReference CompoundIC50 (µM) of ReferenceFold Difference vs. ReferenceReference
c5 3-chloro-6-(1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl)picolinic acidNot explicitly provided, but stated to be 27 times lower than clopyralidClopyralidNot explicitly provided27x more potent[1]
V-2 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid62 times lower than picloram and 26 times lower than halauxifen-methylPicloram, Halauxifen-methylNot explicitly provided62x vs Picloram, 26x vs Halauxifen-methyl[3]
V-7 4-amino-3,5-dichloro-6-(5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid45 times lower than halauxifen-methylHalauxifen-methylNot explicitly provided45x more potent[4]
S202 4-amino-3-chloro-5-fluoro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acidExhibited 78.4% inhibition at 0.5 µmol/LFlorpyrauxifen33.8% inhibition at 0.5 µmol/LHigher inhibition at the same concentration[3]

Table 2: Post-emergence Herbicidal Activity of Selected Picolinic Acid Analogues

Compound IDDosage (g/ha)Weed Species% Inhibition / ControlReference Compound% Inhibition of ReferenceReference
c5 400Broadleaf weedsBetter than clopyralidClopyralidNot specified[1]
V-8 300Broadleaf weedsBetter than picloramPicloramNot specified[4][5]
Various S-series compounds 250Amaranthus retroflexus L. (AL)100%Not applicableNot applicable[3]
Various S-series compounds 250Brassica napus (BN)>80%Not applicableNot applicable[3]

Bioisosteres of this compound

Bioisosteric replacement is a strategy used in medicinal and agricultural chemistry to modify a lead compound to enhance its activity, selectivity, and pharmacokinetic properties while maintaining the desired biological activity. Here, we explore potential bioisosteric replacements for the key functional groups of this compound.

Carboxylic Acid Bioisosteres

The carboxylic acid group is crucial for the auxin-like activity of picolinic acid herbicides. However, it can sometimes be replaced by other acidic groups to modulate physicochemical properties.

  • Tetrazoles: These are one of the most common bioisosteres for carboxylic acids. They have a similar pKa and can participate in similar interactions.

  • Acyl-sulfonamides: This group can also mimic the acidic nature of a carboxylic acid.

  • Isoxazolols: Another potential acidic bioisostere for the carboxylic acid moiety.

Chloro Group Bioisosteres

The chloro group at the 3-position influences the electronic properties and binding affinity of the molecule.

  • Fluorine: Can be used to modulate the electronic properties and metabolic stability.

  • Methyl group: A non-halogen bioisostere that can be considered.

Nitro Group Bioisosteres

The nitro group is a strong electron-withdrawing group. However, it can sometimes be associated with toxicity.

  • Trifluoromethyl (CF3) group: This group is a well-established bioisostere for the nitro group due to its similar electronic properties and metabolic stability.

  • Cyano (CN) group: Another electron-withdrawing group that can be considered as a replacement.

  • Sulfone (SO2R) group: A versatile group that can mimic the electronic properties of the nitro group.

Signaling Pathway and Experimental Workflows

Auxin Signaling Pathway

Picolinic acid herbicides act as synthetic auxins. They bind to the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. This binding stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins. The degradation of these repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the transcription of auxin-responsive genes, leading to uncontrolled plant growth and ultimately, death.[6]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Picolinic Acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Stabilizes interaction with Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets Aux/IAA for degradation via ARF ARF (Auxin Response Factor) Aux_IAA->ARF Inhibits SCF SCF Complex SCF->TIR1_AFB Part of ARE Auxin Response Element (Promoter) ARF->ARE Binds to Uncontrolled_Growth Uncontrolled Growth & Plant Death ARF->Uncontrolled_Growth Leads to Auxin_Genes Auxin Responsive Genes ARE->Auxin_Genes Activates Transcription Transcription Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A1 Surface sterilize Arabidopsis thaliana seeds A2 Prepare agar plates with different concentrations of test compounds A1->A2 B1 Sow sterile seeds on agar plates A2->B1 B2 Incubate plates vertically in a growth chamber B1->B2 C1 Measure primary root length after a set period (e.g., 5-7 days) B2->C1 C2 Calculate the percentage of root growth inhibition compared to control C1->C2 C3 Determine the IC50 value C2->C3

References

Head-to-head comparison of different synthetic routes to nitropicolinic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridine carboxylic acids, such as nitropicolinic acids, is a critical aspect of developing novel therapeutics and functional materials. These compounds serve as versatile building blocks, with the nitro group offering a handle for further functionalization and the picolinic acid scaffold providing a key chelating motif. This guide presents a head-to-head comparison of two prominent synthetic routes to 4-nitropicolinic acid, offering a detailed examination of their methodologies, quantitative performance, and underlying chemical logic.

Synthetic Strategies: A Comparative Overview

Two primary strategies for the synthesis of 4-nitropicolinic acid are the nitration of a pre-functionalized pyridine ring and the hydrolysis of a nitrile precursor. Each approach presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

Route 1: Nitration of Picolinic Acid N-Oxide

This classical approach involves the electrophilic nitration of picolinic acid N-oxide. The N-oxide functionality serves a dual purpose: it deactivates the pyridine ring towards electrophilic attack to a lesser extent than the free amine and directs the incoming nitro group to the 4-position. The N-oxide is subsequently removed to yield the desired product.

Route 2: Hydrolysis of 2-Cyano-4-nitropyridine

An alternative strategy begins with the readily available 2-cyano-4-nitropyridine. This method relies on the robust hydrolysis of the nitrile group to a carboxylic acid under acidic conditions. The regiochemistry is pre-determined by the starting material, offering a direct and often high-yielding pathway to the target molecule.

The logical flow of these synthetic pathways is illustrated in the diagram below.

Comparison of synthetic routes to 4-nitropicolinic acid.

Quantitative Performance Metrics

The choice of a synthetic route is often dictated by quantitative factors such as yield, reaction time, and temperature. The following table summarizes these key metrics for the two discussed routes to 4-nitropicolinic acid.

ParameterRoute 1: Nitration of Picolinic Acid N-OxideRoute 2: Hydrolysis of 2-Cyano-4-nitropyridine
Starting Material Picolinic Acid N-Oxide2-Cyano-4-nitropyridine
Key Reagents Fuming HNO₃, H₂SO₄90% H₂SO₄, Na₂SO₃
Temperature 120-130 °C120 °C, then 20-25 °C, then 80 °C
Reaction Time 2.5 hours2 hours, then 1 hour, then 1 hour
Yield 53% (for the N-oxide)[1]62.1%[2][3][4]
Purification Precipitation and filtration[1]Recrystallization from water-acetone[2][3][4]

Detailed Experimental Protocols

For the purpose of reproducibility and adaptation, detailed experimental procedures for each synthetic route are provided below.

Route 1: Synthesis of 4-Nitropicolinic Acid N-Oxide via Nitration[1]
  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, a pre-cooled mixture of concentrated sulfuric acid (63 cm³) and fuming nitric acid (18 cm³) is prepared, maintaining the temperature below 10 °C.

  • Reaction: Picolinic acid N-oxide (10 g, 71.94 mmol) is added to the nitrating mixture.

  • Heating: The resulting clear mixture is heated to 120-130 °C for 2.5 hours.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and then stored in a freezer overnight. The resulting yellow precipitate is collected by filtration and dried in vacuo to yield 4-nitropicolinic acid N-oxide.

Route 2: Synthesis of 4-Nitropicolinic Acid via Hydrolysis[2][3][4]
  • Initial Hydrolysis: 2-Cyano-4-nitropyridine (5.00 g, 34 mmol) is dissolved in 50 g of 90% sulfuric acid. The mixture is stirred at 120 °C for 2 hours.

  • Reductive Quenching: The reaction is cooled to 20-25 °C, and a solution of sodium sulfite (5.60 g) in 10 ml of water is slowly added dropwise. Stirring is continued at this temperature for 1 hour.

  • Heating: The reaction mixture is then warmed to 80 °C for 1 hour.

  • Work-up and Isolation: After cooling to room temperature, the mixture is diluted with 100 g of ice water. The pH is adjusted to approximately 2 with sodium carbonate, and the mixture is allowed to stand in a refrigerator to induce precipitation.

  • Purification: The precipitate is collected by filtration and recrystallized from a water-acetone solvent mixture to give 4-nitropicolinic acid as a light yellow crystalline product.[2][3][4]

Conclusion

Both the nitration of picolinic acid N-oxide and the hydrolysis of 2-cyano-4-nitropyridine represent viable synthetic pathways to 4-nitropicolinic acid. The hydrolysis route appears to offer a slightly higher yield and avoids the handling of fuming nitric acid in the final step, although it involves a multi-temperature procedure. The nitration route, while having a slightly lower yield for the N-oxide intermediate, is a more direct approach from a common pyridine derivative. The ultimate choice of synthesis will depend on the specific requirements of the researcher, including starting material availability, scale, and safety considerations.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-5-nitropicolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical guidance for the proper disposal of 3-Chloro-5-nitropicolinic acid (CAS No. 141238-23-5), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Due to the hazardous nature of this compound, direct disposal into sanitary sewer systems or regular trash is strictly prohibited. The recommended and safest method of disposal is through a licensed hazardous waste management company. The following procedures outline the necessary steps for the safe handling, storage, and preparation of this compound for professional disposal.

I. Immediate Safety and Handling Precautions

Table 1: Summary of Potential Hazards and Recommended Precautions

ParameterInformationRecommendations & Precautions
Primary Hazards Likely to be a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]Handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
Incompatibilities Strong oxidizing agents, strong bases.[1]Store separately from incompatible materials to prevent potentially vigorous or explosive reactions.
Spill Cleanup Sweep up solid spills carefully to avoid generating dust.[1]For small spills, carefully sweep the solid material into a designated, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
First Aid In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air.[2]Ensure safety showers and eyewash stations are readily accessible.

II. Step-by-Step Disposal Protocol

The following protocol details the approved procedure for the disposal of this compound. This process ensures the waste is handled, stored, and documented correctly prior to collection by a hazardous waste contractor.

Experimental Protocol: Waste Collection and Labeling

  • Container Selection:

    • Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • The container must be clean and dry before use.

  • Waste Segregation:

    • Crucially, do not mix this compound waste with other chemical waste streams, especially solvents or bases, unless explicitly approved by your institution's EHS department.

    • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The full chemical name: "this compound"

      • CAS Number: "141238-23-5"

      • The words "Hazardous Waste"

      • An accurate description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound")

      • The accumulation start date (the date the first drop of waste was added).

      • The associated hazards (e.g., "Irritant," "Handle with Caution").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be in a well-ventilated location, such as a fume hood or a designated waste storage cabinet, away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers.

  • Arranging for Disposal:

    • Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal company.

    • Do not attempt to treat or neutralize the chemical waste yourself without a validated and approved protocol from your EHS department.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Have this compound waste for disposal ppe Wear appropriate PPE: - Lab coat - Safety goggles - Chemical-resistant gloves start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood container Select a compatible waste container (e.g., HDPE, Glass) fume_hood->container segregation Segregate waste: Do not mix with other chemicals container->segregation labeling Label container with: - Full chemical name - CAS number - 'Hazardous Waste' - Accumulation date storage Store in a designated satellite accumulation area with secondary containment labeling->storage segregation->labeling contact_ehs Contact institution's EHS department for pickup storage->contact_ehs professional_disposal Waste collected by a licensed hazardous waste contractor contact_ehs->professional_disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3-Chloro-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Chloro-5-nitropicolinic acid. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Can cause skin and serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

  • The presence of the nitro group suggests that it could be a strong oxidizing agent and may pose a fire or explosion risk under certain conditions.[3][4]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.To protect eyes from splashes and dust.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), flame-retardant lab coat, and closed-toe shoes.To prevent skin contact with the chemical.[5][6]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for acid gases and organic vapors should be used.To avoid inhalation of dust or vapors.[3][7]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[7]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[8]

  • Have spill containment materials (e.g., sand, vermiculite) readily available.[5][7]

2. Weighing and Solution Preparation:

  • Conduct all weighing and handling of the solid compound within the chemical fume hood to minimize inhalation exposure.

  • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Use appropriate glassware and ensure it is free from contaminants that could react with the compound.

3. Reaction Setup and Execution:

  • Set up reactions within the fume hood.

  • If heating is required, use a controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature closely.

  • Maintain a clutter-free work area to prevent accidental spills or reactions.

4. Post-Reaction Work-up and Purification:

  • Allow all equipment to cool to room temperature before disassembly.

  • Conduct all extraction, filtration, and purification steps within the fume hood.

5. Decontamination of Work Area and Equipment:

  • Wipe down the work surface of the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Plan: Step-by-Step Waste Management

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated materials (e.g., gloves, paper towels), and reaction byproducts, in a designated hazardous waste container.[5]

  • Do not mix this waste with other incompatible waste streams.

2. Waste Container Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5]

  • Include the date the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[7]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][6]

  • Never dispose of this compound down the drain or in the regular trash.[3]

Logical Workflow for Handling and Disposal

G cluster_handling Operational Plan cluster_disposal Disposal Plan prep Preparation & Engineering Controls weigh Weighing & Solution Prep prep->weigh react Reaction Setup & Execution weigh->react workup Post-Reaction Work-up react->workup decon Decontamination workup->decon collect Waste Segregation & Collection decon->collect Transfer Waste label_waste Waste Container Labeling collect->label_waste store Storage of Waste label_waste->store dispose Final Disposal store->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.